3-Bromo-2-fluoro-5-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOIGFZNGAEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673172 | |
| Record name | 3-Bromo-2-fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697300-72-4 | |
| Record name | 3-Bromo-2-fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-fluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-Bromo-2-fluoro-5-iodopyridine" CAS number 697300-72-4
An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-iodopyridine (CAS: 697300-72-4)
Introduction
This compound is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a highly functionalized pyridine ring system, it serves as a versatile synthetic building block. The strategic placement of three different halogens—fluorine, bromine, and iodine—offers chemists a powerful tool for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds allows for a programmed approach to constructing complex molecular architectures, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and other high-value chemical entities.[1][2]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic utility, reactivity profile, and safety considerations. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this compound in their work.
Physicochemical and Computational Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 697300-72-4 | [3][4] |
| Molecular Formula | C₅H₂BrFIN | [3][5][6] |
| Molecular Weight | 301.88 g/mol | [3][5][6] |
| Appearance | Solid (Predicted/Typical) | [5] |
| Boiling Point (Predicted) | 268.4 ± 40.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 2.413 ± 0.06 g/cm³ | [5][6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3][5] |
| XLogP3 (Predicted) | 2.6 | [6] |
| InChI Key | MLOIGFZNGAEEDT-UHFFFAOYSA-N | [5][6] |
| Storage Conditions | 2-8°C, protect from light | [3][5] |
Reactivity Profile and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its three carbon-halogen bonds. This allows for a hierarchical approach to functionalization, typically through metal-catalyzed cross-coupling reactions.
Causality of Selective Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond and its ability to undergo oxidative addition to the palladium(0) catalyst. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-I bond is the most labile and reactive, followed by the C-Br bond. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, though it can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under forcing conditions.
Caption: Reactivity map illustrating site-selective functionalization.
-
Position 5 (Iodo): The C-I bond is the most reactive site. It readily participates in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Heck couplings. This allows for the introduction of aryl, vinyl, alkynyl, or alkyl groups at this position with high selectivity while leaving the C-Br and C-F bonds intact.
-
Position 3 (Bromo): After functionalization at the C-I position, the C-Br bond becomes the next most reactive site for a subsequent cross-coupling reaction. This allows for a second, different functional group to be introduced, often requiring slightly more forcing reaction conditions (e.g., different ligands or higher temperatures).
-
Position 2 (Fluoro): The C-F bond is the most robust. Its primary role is often to modulate the electronic properties of the pyridine ring. The strong electron-withdrawing nature of fluorine can influence the reactivity of the other positions and impact the biological activity of the final molecule. It is also a key feature for applications in PET imaging, where it can be substituted with the [¹⁸F] isotope.[7]
This differential reactivity makes the compound an ideal scaffold for building libraries of complex molecules by systematically varying the substituents at positions 5 and 3.
Synthetic Approaches
For instance, a synthetic pathway could start from 3-amino-5-bromopyridine. Iodination at the 2-position can be achieved using N-iodosuccinimide.[9] The resulting 3-amino-5-bromo-2-iodopyridine could then undergo a Balz-Schiemann reaction (diazotization with NaNO₂ in the presence of HBF₄ or HF-pyridine) to replace the amino group with fluorine.[10]
Applications in Research and Drug Development
Halogenated pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a key intermediate for accessing novel chemical space.
-
Scaffold Decoration: Its primary application is as a versatile scaffold. Drug discovery programs can utilize its sequential reactivity to rapidly synthesize arrays of analogues for structure-activity relationship (SAR) studies.
-
PET Imaging: The 2-fluoro-pyridine motif is of high interest in the development of radiotracers for Positron Emission Tomography (PET).[7] While the iodine and bromine atoms are used to construct the complex targeting molecule, the fluorine atom can be replaced with its radioactive isotope, ¹⁸F, in the final step of the synthesis.[7]
Illustrative Experimental Protocol: Suzuki Coupling
The following is a representative, step-by-step protocol for a selective Suzuki-Miyaura cross-coupling reaction at the C-5 iodine position. This protocol is illustrative and must be adapted and optimized for specific substrates and laboratory conditions.
Caption: General workflow for a Suzuki cross-coupling reaction.
Objective: To selectively couple an aryl boronic acid to the 5-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask), stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[11]
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing.[11][13]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator.[11][13]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapor. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][11][13] Store locked up.[6][11]
-
First Aid:
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique arrangement of three different halogens provides a platform for programmed, site-selective functionalization, enabling the efficient construction of complex molecular targets. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, allows researchers to fully exploit its potential in the discovery and development of novel chemical entities.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
"3-Bromo-2-fluoro-5-iodopyridine" melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluoro-5-iodopyridine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 697300-72-4), a key halogenated heterocyclic building block for researchers in medicinal chemistry and drug development. The document details the experimentally reported melting point and provides robust, field-proven protocols for the systematic determination of its solubility profile. By synthesizing established methodologies with expert insights, this guide serves as an essential resource for scientists seeking to effectively utilize this compound in synthetic chemistry, lead optimization, and formulation development. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing discovery programs.
This compound is a triply halogenated pyridine derivative. Its strategic importance in modern synthetic and medicinal chemistry stems from the orthogonal reactivity of its three distinct halogen atoms. The iodine, bromine, and fluorine substituents offer unique handles for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential and site-selective introduction of molecular complexity. This capability makes it an invaluable scaffold for building libraries of novel compounds, particularly in the search for new therapeutic agents.
Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a prerequisite for its efficient and effective application. Properties like melting point and solubility govern every aspect of its use, from storage and handling to reaction kinetics, purification, and ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules derived from it. This guide provides both the known data for this compound and the detailed experimental frameworks required to generate a comprehensive solubility profile.
Core Physicochemical Properties
The intrinsic properties of this compound dictate its behavior in both chemical and biological systems. The high molecular weight and presence of multiple heavy halogens suggest a crystalline solid at ambient temperatures with limited aqueous solubility.
| Property | Value | Source |
| CAS Number | 697300-72-4 | [1] |
| Molecular Formula | C₅H₂BrFIN | [2] |
| Molecular Weight | 301.88 g/mol | [2] |
| Physical Form | Powder | |
| Melting Point | 80-83 °C |
Melting Point Analysis: A Criterion for Purity and Identity
The melting point is a critical quality attribute, serving as a primary indicator of a compound's purity and identity.[3] A sharp melting range, such as the reported 80-83 °C for this compound, is characteristic of a pure crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.[3]
Experimental Protocol for Melting Point Determination
This protocol describes the standard capillary method, which provides accurate and reproducible results. The rationale for a two-stage determination is efficiency; a rapid initial scan approximates the melting point, allowing the subsequent detailed measurements to be performed with a slow heating rate for maximum accuracy.
Methodology:
-
Sample Preparation:
-
Place a small amount of crystalline this compound onto a clean, dry watch glass.
-
Gently press the open end of a capillary tube into the powder until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 1-2 mm high.[3]
-
-
Initial Rapid Determination:
-
Place the packed capillary into the heating block of a melting point apparatus.
-
Heat the sample rapidly (e.g., 10-15 °C/min) to find the approximate melting range. This provides a target for the subsequent, more precise measurements.
-
-
Accurate Determination:
-
Allow the apparatus to cool significantly below the approximate melting point.
-
Insert a fresh sample capillary.
-
Heat rapidly until the temperature is ~15 °C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Repeat the accurate determination with at least one more fresh sample to ensure consistency. The results should be within 1-2 °C of each other.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile: A Cornerstone of Drug Development
Solubility is a pivotal parameter that influences bioavailability, formulation, and the design of in vitro assays.[4] For drug discovery professionals, distinguishing between kinetic and thermodynamic solubility is essential.
-
Kinetic Solubility: Measured after a short incubation period, often from a DMSO stock solution. It reflects the solubility under non-equilibrium conditions and is used for high-throughput screening to flag potential issues early.[5][6]
-
Thermodynamic Solubility: The true equilibrium solubility, measured after a prolonged incubation of the solid compound in a buffer.[7] It is the gold standard for late-stage preclinical development and formulation studies.[5]
Given the absence of published solubility data for this compound, the following protocol for determining thermodynamic solubility is provided as the definitive method.
Experimental Protocol for Thermodynamic (Equilibrium) Solubility
The "shake-flask" method is the most widely accepted approach for determining equilibrium solubility.[8] Its core principle is to create a saturated solution in equilibrium with an excess of the solid compound, then measure the concentration of the dissolved analyte.
Methodology:
-
Solvent & Buffer Preparation:
-
Sample Incubation:
-
Add an excess amount of solid this compound to a known volume of each test solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation (e.g., on an orbital shaker) for a sufficient duration to reach equilibrium.[7] For many compounds, 24 hours is adequate, but stable, crystalline solids may require longer (48-72 hours).[6]
-
-
Separation of Undissolved Solid:
-
After incubation, allow the samples to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid particles.[7] Centrifugation prior to filtration can also be employed to pellet the majority of the solid. This step is critical to avoid artificially inflating the measured concentration.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound of known concentrations in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Analyze the filtered supernatant from each sample using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[6][7]
-
The solubility is the concentration determined from the calibration curve.
-
Workflow for Thermodynamic Solubility Determination
References
- 1. This compound | 697300-72-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pharmatutor.org [pharmatutor.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. who.int [who.int]
Spectroscopic Characterization of 3-Bromo-2-fluoro-5-iodopyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the highly functionalized heterocyclic compound, 3-Bromo-2-fluoro-5-iodopyridine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related halopyridines to provide a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind these predictions is explained, offering field-proven insights for researchers working with this and similar halogenated pyridines.
Molecular Structure and Key Features
This compound possesses a pyridine ring substituted with three different halogen atoms, each exerting distinct electronic effects that influence its spectroscopic behavior. The fluorine at the 2-position, bromine at the 3-position, and iodine at the 5-position create a unique electronic environment and a specific substitution pattern that will be reflected in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JH-F) and the proton at the 6-position (⁴JH-H). The chemical shift will be influenced by the deshielding effects of the adjacent iodine and the electron-withdrawing fluorine atom.
-
H-6: This proton is expected to appear as a doublet due to coupling with the H-4 proton (⁴JH-H). It will be the most downfield proton due to its position adjacent to the electronegative nitrogen atom.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.0 | dd | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz |
| H-6 | 8.2 - 8.4 | d | ⁴JH-H ≈ 2-3 Hz |
Causality behind Predictions: The predicted chemical shifts are based on data from similar halopyridines. For instance, in 2-fluoro-5-iodopyridine, the proton at the 6-position appears at approximately 8.2 ppm.[1] The introduction of a bromine at the 3-position is expected to have a minor deshielding effect on the remaining protons. The coupling constants are typical for pyridines with this substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, and the signals for carbons bonded to fluorine will show characteristic splitting.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 158 - 162 | d | ¹JC-F ≈ 230-250 Hz |
| C-3 | 110 - 115 | d | ²JC-F ≈ 30-40 Hz |
| C-4 | 145 - 150 | d | ³JC-F ≈ 5-10 Hz |
| C-5 | 85 - 90 | s | - |
| C-6 | 150 - 155 | d | ⁴JC-F ≈ 2-4 Hz |
Causality behind Predictions: The large one-bond coupling constant (¹JC-F) is characteristic of a fluorine atom directly attached to a carbon.[2] The chemical shift of C-2 is significantly downfield due to the direct attachment of the highly electronegative fluorine. The C-5, bonded to iodine, is expected to be significantly shielded due to the "heavy atom effect". Data from 2-bromo-5-fluoropyridine and 2-fluoro-3-methylpyridine provide reference points for these predictions.[3][4]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 2-position.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F-2 | -70 to -90 | d |
Causality behind Predictions: The chemical shift of fluorine in 2-fluoropyridine derivatives typically falls within this range.[5][6] The signal will be a doublet due to coupling with the adjacent H-4 proton. The wide chemical shift range in ¹⁹F NMR makes it a very sensitive probe of the local electronic environment.[7][8]
Caption: Predicted key NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1250 - 1100 | C-F stretching |
| 1100 - 1000 | C-Br stretching |
| ~800 | C-I stretching |
| 900 - 700 | C-H out-of-plane bending |
Causality behind Predictions: The predicted absorption bands are based on characteristic frequencies for substituted pyridines and carbon-halogen bonds. The pyridine ring vibrations are well-documented.[9][10][11][12] The C-F stretch is typically strong and found in the 1250-1100 cm⁻¹ region. The C-Br and C-I stretching vibrations are found at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | m/z (relative to ¹²C, ⁷⁹Br, ¹²⁷I) | Comments |
| [M]⁺ | 301 | Molecular ion. The isotopic pattern will be characteristic of a compound containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). |
| [M-Br]⁺ | 222 | Loss of a bromine radical. |
| [M-I]⁺ | 174 | Loss of an iodine radical. |
| [C₅H₂FN]⁺ | 95 | Pyridine ring fragment after loss of all halogens. |
Causality behind Predictions: The molecular ion peak will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed. The fragmentation pattern of halopyridines often involves the loss of halogen radicals.[13][14][15] The relative lability of the C-I and C-Br bonds will influence the abundance of the corresponding fragment ions.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
For observing C-F coupling, a non-decoupled or gated-decoupled experiment can be performed.
-
-
¹⁹F NMR Acquisition:
-
Tune the spectrometer to the ¹⁹F frequency.
-
Use a simple pulse-acquire sequence.
-
Reference the spectrum to an external standard such as CFCl₃.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Direct Infusion ESI-MS: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
EI (for GC-MS): Use a standard electron ionization energy of 70 eV.
-
ESI: Use appropriate source parameters (e.g., capillary voltage, nebulizer gas pressure) to achieve stable ionization.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).
-
Conclusion
This technical guide provides a detailed and scientifically reasoned prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently use this information for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data in the laboratory.
References
- 1. 2-Fluoro-5-iodopyridine(171197-80-1) 1H NMR spectrum [chemicalbook.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromopyridine(109-04-6) IR Spectrum [m.chemicalbook.com]
- 10. 4-Bromopyridine hydrochloride(19524-06-2) IR Spectrum [chemicalbook.com]
- 11. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyridine, 3-bromo- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Studies on Heterocyclic Compounds Containing Iodine [cjcu.jlu.edu.cn]
¹H NMR and ¹³C NMR spectrum of "3-Bromo-2-fluoro-5-iodopyridine"
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Bromo-2-fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of this compound. The structural complexity of this molecule, featuring a pyridine core with three distinct halogen substituents, offers a compelling case study for advanced NMR interpretation. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, providing a framework for the analysis of similarly complex heterocyclic systems crucial in modern drug discovery.
Introduction: The Analytical Challenge of Polysubstituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry. Its precise functionalization is often key to modulating pharmacological activity. Consequently, unambiguous structural verification is a cornerstone of the development process. NMR spectroscopy remains the gold standard for this purpose. However, for molecules like this compound, the interplay of the nitrogen heteroatom and multiple electron-withdrawing halogens creates a nuanced electronic environment. This guide will dissect the ¹H and ¹³C NMR spectra, demonstrating how to leverage chemical shifts and coupling constants—particularly those involving fluorine—to achieve complete and confident structural assignment.
The analysis herein is built upon fundamental principles of substituent effects on aromatic systems. Electron-withdrawing groups, such as halogens and the pyridine nitrogen itself, decrease electron density at ring positions, leading to a downfield shift (deshielding) of the corresponding proton and carbon signals.[1][2] The magnitude of these effects and the through-bond spin-spin couplings provide a detailed map of the molecular structure.
Molecular Structure and Numbering
To facilitate a clear discussion, the standard IUPAC numbering for the pyridine ring will be used. The key structural features are the two remaining protons at positions 4 and 6.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to H-4 and H-6. Their chemical shifts and multiplicities are dictated by their electronic environment and their coupling to each other and to the fluorine atom at C-2.
Predicted Chemical Shifts & Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |
| H-6 | 8.30 - 8.50 | Doublet of doublets (dd) | ³J(H6-F2) ≈ 4-6 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
| H-4 | 8.10 - 8.30 | Doublet of doublets (dd) | ⁴J(H4-F2) ≈ 1-2 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
Interpretation and Causality
-
Chemical Shift (δ):
-
H-6: This proton is positioned ortho to the electron-withdrawing nitrogen atom, resulting in significant deshielding and placing its signal at the furthest downfield position.
-
H-4: This proton is further from the nitrogen but is influenced by the inductive effects of the flanking bromo and iodo substituents. Its chemical shift is expected to be slightly upfield relative to H-6.
-
-
Coupling Constants (J):
-
The key to assigning the signals lies in the coupling patterns, particularly the heteronuclear coupling to the ¹⁹F nucleus at C-2.
-
H-6 Signal: This proton exhibits a three-bond coupling (³J) to the fluorine atom. This ortho H-F coupling is typically in the range of 4-6 Hz. It also shows a smaller four-bond meta coupling (⁴J) to H-4, usually around 2-3 Hz. The combination results in a doublet of doublets.
-
H-4 Signal: This proton has a four-bond coupling (⁴J) to the fluorine atom. This meta H-F coupling is significantly smaller, generally 1-2 Hz. It shares the same four-bond meta coupling to H-6 (2-3 Hz). This also results in a doublet of doublets, but with a visibly different splitting pattern compared to the H-6 signal due to the different magnitude of the fluorine coupling.
-
The logical workflow for assignment involves first identifying the two signals in the aromatic region and then assigning them based on the magnitude of their coupling to fluorine. The signal with the larger H-F coupling constant is definitively H-6.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will display five signals for the pyridine ring carbons, as C-2 and C-6 are no longer equivalent. The chemical shifts are heavily influenced by the directly attached halogens, and the C-F coupling constants are invaluable for assignment.
Predicted Chemical Shifts & C-F Couplings
| Carbon | Predicted δ (ppm) | C-F Coupling Constant (J) | Rationale |
| C-2 | 158 - 162 | ¹J(C2-F2) ≈ 230-250 Hz (d) | Directly bonded to F; large one-bond coupling. |
| C-4 | 145 - 148 | ³J(C4-F2) ≈ 3-5 Hz (d) | Protonated carbon; three-bond coupling to F. |
| C-6 | 142 - 145 | ²J(C6-F2) ≈ 15-20 Hz (d) | Protonated carbon; two-bond coupling to F. |
| C-3 | 110 - 115 | ²J(C3-F2) ≈ 30-35 Hz (d) | Bonded to Br; two-bond coupling to F. |
| C-5 | 90 - 95 | ⁴J(C5-F2) ≈ 2-4 Hz (d) | Bonded to I; heavy atom effect shifts upfield. |
Interpretation and Causality
-
C-2 (Fluoro-substituted): The signal for C-2 is readily identified by its massive one-bond coupling constant (¹JCF) of approximately 230-250 Hz, appearing as a doublet. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.
-
C-3 (Bromo-substituted): This carbon is adjacent to the fluorine-bearing carbon and will therefore exhibit a large two-bond coupling (²JCF) of around 30-35 Hz.
-
C-6 (Protonated): The C-6 signal can be distinguished by its two-bond coupling to fluorine (²JCF), which is smaller than that for C-3 but larger than for C-4, typically in the 15-20 Hz range.
-
C-4 (Protonated): The C-4 signal will show a smaller three-bond coupling (³JCF) of 3-5 Hz.
-
C-5 (Iodo-substituted): The carbon attached to iodine (C-5) is expected to be the most upfield signal. This is due to the "heavy atom effect," where the large electron cloud of iodine causes increased shielding. It will exhibit a small four-bond coupling to fluorine.
The unambiguous assignment of the carbon spectrum relies almost entirely on the magnitude of the C-F coupling constants, which decrease as the number of bonds between the coupled nuclei increases.
References
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-2-fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable methodology for the synthesis and purification of 3-Bromo-2-fluoro-5-iodopyridine, a key halogenated pyridine derivative with significant applications in medicinal chemistry and drug development. The unique electronic properties stemming from the trifunctional substitution pattern make this compound a valuable building block for the introduction of diverse functionalities into complex molecular architectures. This document details a strategic two-step synthetic pathway commencing from the readily available 2-fluoropyridine. The guide offers in-depth, step-by-step protocols for the regioselective bromination to form the 3-bromo-2-fluoropyridine intermediate, followed by a targeted iodination at the 5-position. Furthermore, this guide presents field-proven purification techniques, including column chromatography and recrystallization, to ensure the high purity of the final product, which is critical for subsequent applications.
Introduction
Halogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceutical agents and agrochemicals. The strategic placement of different halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-based transformations. This compound is a particularly interesting building block due to the distinct reactivity of its three halogen substituents. The fluorine atom at the 2-position activates the ring for nucleophilic attack, while the bromine and iodine atoms at the 3- and 5-positions, respectively, offer orthogonal sites for metal-catalyzed cross-coupling reactions. This differential reactivity provides chemists with a powerful tool for the convergent and efficient synthesis of complex target molecules.
This guide is structured to provide a practical and scientifically rigorous approach to the synthesis and purification of this valuable intermediate, empowering researchers to confidently produce high-purity material for their discovery and development programs.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-fluoropyridine. This strategy involves the initial regioselective bromination at the 3-position, followed by iodination at the 5-position.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Step 1: Regioselective Bromination of 2-Fluoropyridine
The introduction of a bromine atom at the 3-position of 2-fluoropyridine is achieved via an electrophilic aromatic substitution reaction. The fluorine atom at the 2-position is an ortho-, para-director; however, the steric hindrance at the 1-position (nitrogen) and the electronic nature of the pyridine ring favor substitution at the 3- and 5-positions. Careful control of the reaction conditions allows for the selective mono-bromination at the 3-position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation, and the reaction is typically catalyzed by a strong acid, such as sulfuric acid, to enhance the electrophilicity of the bromine.
Experimental Protocol: Synthesis of 3-Bromo-2-fluoropyridine
-
Reaction Setup: To a solution of 2-fluoropyridine (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of 2-fluoropyridine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-2-fluoropyridine.
Step 2: Iodination of 3-Bromo-2-fluoropyridine
The subsequent iodination of 3-bromo-2-fluoropyridine at the 5-position is also an electrophilic aromatic substitution. The pyridine ring is now deactivated due to the presence of two electron-withdrawing halogen atoms. Therefore, a more potent iodinating reagent system is required. N-Iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid or triflic acid, generates a highly electrophilic iodine species capable of iodinating the deactivated ring.[1][2] The directing effects of the existing substituents favor iodination at the 5-position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-fluoropyridine (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of substrate) and cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and colored impurities. The two primary methods for purification are column chromatography and recrystallization.
Purification Workflow
References
The Strategic Utility of 3-Bromo-2-fluoro-5-iodopyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, polysubstituted pyridines represent a privileged structural motif, offering a versatile platform for the generation of diverse compound libraries with finely tuned pharmacological profiles. This technical guide provides an in-depth exploration of 3-Bromo-2-fluoro-5-iodopyridine, a key building block whose unique arrangement of halogen substituents offers a powerful tool for the synthesis of complex molecular architectures. We will delve into its commercial availability, synthesis, chemical properties, and, most importantly, its strategic application in the construction of biologically active molecules, with a focus on providing actionable insights for researchers in the field of drug discovery.
Physicochemical Properties and Commercial Availability
This compound is a crystalline solid at room temperature, characterized by the following key properties:
| Property | Value |
| CAS Number | 697300-72-4 |
| Molecular Formula | C₅H₂BrFIN |
| Molecular Weight | 301.88 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 80-83 °C |
| Storage Conditions | 2-8 °C, protect from light |
This compound is commercially available from a range of global suppliers, typically in purities of 97% or higher. A non-exhaustive list of vendors includes:
-
Alfa Chemistry
-
Sigma-Aldrich (Merck)
-
ChemScene
-
SynQuest Laboratories
-
2a biotech
-
CymitQuimica
-
Accela ChemBio Inc.
-
abcr GmbH
-
GLSyntech
The availability of this reagent from multiple sources ensures a stable supply chain for research and development activities.
Synthesis of this compound: A Plausible Synthetic Route
The proposed synthetic pathway likely commences with a more readily available dihalopyridine, such as 3-bromo-2-fluoropyridine. The subsequent introduction of the iodine atom at the 5-position can be achieved through a directed ortho-metalation followed by quenching with an iodine source. The "halogen dance" phenomenon, a base-catalyzed intramolecular halogen migration, is a key concept in the synthesis of such highly substituted heterocycles.[1][3]
Caption: Proposed synthetic workflow for this compound.
The Reactivity Landscape: A Chemist's Guide to Site-Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a programmed, site-selective introduction of various functionalities, a crucial aspect in the construction of complex drug candidates. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a principle that dictates the synthetic strategy when using this versatile building block.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is expected to proceed selectively at the most reactive C-I bond at the 5-position. Under carefully controlled conditions, an aryl or heteroaryl group can be introduced, leaving the C-Br bond at the 3-position available for subsequent transformations.[5][6][7]
Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction, which forms C-C triple bonds, will preferentially occur at the C-I bond.[3][8][9] This allows for the introduction of alkynyl moieties, which are valuable components in many bioactive molecules.
Buchwald-Hartwig Amination: This C-N bond-forming reaction also follows the established reactivity trend, enabling the selective introduction of an amine at the 5-position.[2][4][10][11][12] This is a widely used transformation in the synthesis of kinase inhibitors and other nitrogen-containing pharmaceuticals.
Caption: Regioselective functionalization of this compound.
Applications in Drug Discovery: A Case Study in GPCR Modulator Synthesis
The strategic utility of this compound is exemplified in its application as a key starting material in the synthesis of pyrrolidinone derivatives, which have been identified as potent G protein-coupled receptor 119 (GPR119) modulators.[13][14] These compounds are of significant interest for the treatment of metabolic disorders such as diabetes and obesity.[13][14]
In a patented synthetic route, this compound is utilized in a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine at the 2-position activates the ring for nucleophilic attack.
Experimental Protocol: Synthesis of a GPR119 Modulator Intermediate
The following is a representative experimental protocol adapted from the patent literature, demonstrating the use of this compound.[13][14]
Reaction: Nucleophilic Aromatic Substitution with Cyclopropylmethanol
Materials:
-
This compound
-
Cyclopropylmethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add cyclopropylmethanol (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
This intermediate can then be further elaborated through cross-coupling reactions at the remaining bromo and iodo positions to generate a library of potential GPR119 modulators.[13][14]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[15]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its unique pattern of halogen substitution allows for predictable and site-selective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The ability to sequentially introduce different molecular fragments makes this compound an invaluable tool for the construction of complex, highly decorated pyridine scaffolds. As demonstrated by its use in the synthesis of GPR119 modulators, this compound provides a strategic starting point for the development of novel therapeutics targeting a range of disease areas. Researchers equipped with an understanding of its reactivity and synthetic potential will be well-positioned to leverage this powerful reagent in their drug discovery programs.
References
- 1. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]
- 14. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to Regioselective Reactions of 3-Bromo-2-fluoro-5-iodopyridine
Abstract
Polyhalogenated pyridines are cornerstone building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The strategic, site-selective functionalization of these scaffolds allows for the rapid construction of molecular complexity. This guide provides a detailed examination of the regiochemical outcomes in reactions of 3-bromo-2-fluoro-5-iodopyridine, a versatile trifunctionalized pyridine. We will explore the fundamental principles governing selectivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The pyridine core is a privileged scaffold in medicinal chemistry. The presence of multiple, distinct halogen substituents on a single pyridine ring, as in this compound, offers a powerful platform for sequential and orthogonal chemical modifications. Each carbon-halogen bond possesses a unique reactivity profile, enabling chemists to introduce different functionalities at specific positions in a controlled manner.
This guide focuses on predicting and controlling the regioselectivity of reactions at the C5-I, C3-Br, and C2-F positions. Understanding the hierarchy of reactivity is paramount for efficient and logical synthesis design, minimizing the need for cumbersome protection-deprotection strategies and maximizing yield.
Fundamental Principles of Regioselectivity
The regioselectivity in transition-metal-catalyzed cross-coupling reactions of polyhalogenated heterocycles is primarily dictated by the initial oxidative addition step.[1] This step, where the metal catalyst inserts into the carbon-halogen (C-X) bond, is typically the rate-determining step of the catalytic cycle.[2] The relative rates of oxidative addition for different halogens follow a well-established trend based on bond dissociation energies (BDEs) and bond polarizability.
Reactivity Hierarchy: C–I > C–Br > C–Cl >> C–F
The C-I bond is the longest, weakest, and most polarizable among the carbon-halogen bonds (excluding astatine), making it the most susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).[3][4] Conversely, the C-F bond is the shortest and strongest, rendering it exceptionally stable and generally inert to standard palladium-catalyzed cross-coupling conditions.[5]
For this compound, this hierarchy establishes a clear and predictable roadmap for selective functionalization:
-
Primary Site (Most Reactive): The C5-Iodo position.
-
Secondary Site (Intermediate Reactivity): The C3-Bromo position.
-
Tertiary Site (Least Reactive): The C2-Fluoro position.
Beyond bond strength, electronic factors inherent to the pyridine ring also play a role. The electron-withdrawing nature of the pyridine nitrogen generally makes the C-X bonds at the α-positions (C2/C6) more reactive than those at the β-positions (C3/C5), as this lowers the C-X bond dissociation energy.[1][6] However, in a molecule with iodine, bromine, and fluorine, the intrinsic reactivity difference between the halogens is the dominant controlling factor.
Visualizing the Catalytic Cycle and Selectivity
The following diagram illustrates a generic Palladium-catalyzed Suzuki-Miyaura coupling cycle. The initial, irreversible oxidative addition into the most labile C-X bond dictates the final regiochemical outcome.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
By leveraging the predictable reactivity hierarchy, a range of cross-coupling reactions can be performed with high regioselectivity.
C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Stille Couplings
These foundational C-C bond-forming reactions all proceed via a mechanism initiated by oxidative addition.[7][8][9] Therefore, they will selectively functionalize the C5-Iodo position of this compound while leaving the C-Br and C-F bonds intact, provided the reaction is performed under controlled conditions (e.g., 1 equivalent of the coupling partner).
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) is highly efficient for introducing aryl or vinyl groups.[10]
-
Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by copper(I), provides a direct route to arylalkynes.[8][11]
-
Stille Coupling: Reaction with an organostannane reagent offers broad functional group tolerance but involves toxic tin byproducts.[12][13]
Once the C5 position is functionalized, a second cross-coupling reaction can be performed under more forcing conditions (e.g., higher temperature, different ligand) to react at the C3-bromo position.
Data Summary: Reactivity Profile
| Position | Halogen | Bond Type | Relative BDE | Predicted Reactivity in Pd-Catalyzed Coupling |
| C5 | Iodine | C(sp²)–I | Lowest | Highest (Primary site of reaction) |
| C3 | Bromine | C(sp²)–Br | Intermediate | Intermediate (Reacts after C-I) |
| C2 | Fluorine | C(sp²)–F | Highest | Lowest (Generally unreactive) |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[14] The mechanism also relies on the oxidative addition of the C-X bond to the palladium catalyst.[15][16] Consequently, the reaction will occur with high selectivity at the C5-iodo position. This allows for the direct introduction of primary or secondary amines, anilines, or other nitrogen nucleophiles at this site. Selective amination at the C3-bromo position can be achieved after the C5 position has been functionalized.
Regioselectivity in Metal-Halogen Exchange
Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, offer an alternative pathway for functionalization. The selectivity in these reactions is governed by a different set of principles, often involving a combination of kinetics and thermodynamics. The rate of exchange generally follows the same trend as oxidative addition: I > Br > Cl > F .
-
Lithiation: Using an alkyl lithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) will selectively perform a lithium-iodine exchange at the C5 position. The resulting pyridyl lithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, DMF).
-
Grignard Formation: Reaction with magnesium metal (e.g., using Rieke® magnesium or via I/Mg exchange with i-PrMgCl) will also selectively occur at the C5-iodo position to form the corresponding Grignard reagent.
These methods provide a complementary approach to cross-coupling, enabling the introduction of functionalities that are not readily accessible through palladium catalysis.
Synthetic Strategy: A Sequential Functionalization Workflow
The predictable reactivity allows for a logical and powerful synthetic workflow to create trisubstituted pyridines with high precision.
Caption: Stepwise functionalization of this compound.
Experimental Protocols: A Self-Validating System
The following protocols describe a two-step sequential cross-coupling strategy. The success of the first reaction at the C5-Iodo position, followed by the distinct reaction at the C3-Bromo position, serves as a validation of the regioselectivity principles discussed.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position
This procedure details the selective coupling of 4-methoxyphenylboronic acid at the C5 position.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 319.88 | 320 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 167 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (320 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Seal the flask and evacuate and backfill with inert gas three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 5-(4-methoxyphenyl)-3-bromo-2-fluoropyridine.
Protocol 2: Regioselective Sonogashira Coupling at the C3-Bromo Position
This procedure uses the product from Protocol 1 to selectively couple trimethylsilylacetylene at the C3 position.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (from 1.0 mmol scale) | Moles (mmol) | Equivalents |
| 5-(4-Methoxyphenyl)-3-bromo-2-fluoropyridine | 299.12 | ~300 mg | ~1.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 147 mg (0.21 mL) | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 10 mL | - | Solvent |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | Solvent |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing the product from Protocol 1 (~1.0 mmol), add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Seal the flask, evacuate, and backfill with argon. Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe. The mixture should be thoroughly degassed via freeze-pump-thaw cycles (3x) or by bubbling argon through the solution for 20 minutes.
-
Substrate Addition: Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 12-18 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the desired 3-((trimethylsilyl)ethynyl)-5-(4-methoxyphenyl)-2-fluoropyridine.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Strategic Application of 3-Bromo-2-fluoro-5-iodopyridine in Complex Molecule Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of countless pharmaceuticals and natural products.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged core for drug design.[1] Among the vast landscape of pyridine derivatives, multi-halogenated systems present a particularly powerful platform for synthetic innovation. 3-Bromo-2-fluoro-5-iodopyridine stands out as a preeminent building block for researchers and drug development professionals. Its strategic arrangement of three distinct halogens—iodine, bromine, and fluorine—on the pyridine core provides a hierarchical set of reactive handles, enabling complex, regioselective functionalization pathways that are otherwise difficult to achieve.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles that govern its reactivity, offering field-proven insights into experimental design and execution. The protocols and strategies detailed herein are designed to serve as a self-validating system for chemists aiming to construct novel, highly substituted pyridine-based molecules with precision and control.
Core Principle: The Hierarchy of Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by bond dissociation energies and the ease with which a Pd(0) catalyst can undergo oxidative addition. The established hierarchy is as follows:
C–I > C–Br > C–Cl >> C–F [4][5]
This predictable sequence allows for a stepwise and site-selective approach to molecular construction. The C-5 iodo group is the most labile and will react preferentially, followed by the C-3 bromo group. The C-2 fluoro group is largely inert to these coupling conditions and serves a dual role: it modulates the electronic character of the ring and can act as a directing group in certain metalation reactions.[6][7]
Caption: Logical workflow for the sequential functionalization of this compound.
Section 1: First-Pass Functionalization at the C-5 Position via Sonogashira Coupling
The carbon-iodine bond is the most reactive site, making it the ideal starting point for elaboration. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a robust and highly efficient method for this initial transformation.[5][8][9] The reaction proceeds readily at the C-5 position without disturbing the C-Br or C-F bonds.
Causality of Experimental Design: The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, combined with a copper(I) co-catalyst (CuI), is critical. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves both as a base to deprotonate the alkyne and as the solvent.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
This protocol is adapted from established procedures for similar bromo-fluoro-pyridines.[8]
-
Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine or a THF/DIPA solvent mixture.
-
Alkyne Addition: Add the desired terminal alkyne (1.1–1.2 equiv.) dropwise via syringe while stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–50 °C) for 2–12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the organic filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Sonogashira coupling at the C-5 position.
Section 2: Second-Pass Functionalization at the C-3 Position
Once the C-5 position has been functionalized, the C-3 bromo substituent becomes the most reactive site for subsequent cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or amino groups with high selectivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the C-Br bond with an aryl or vinyl boronic acid (or ester).[10][11] This reaction is valued for its functional group tolerance and the commercial availability of a vast library of boronic acids.
Causality of Experimental Design: The choice of catalyst and base is paramount. For a C-Br bond on an electron-deficient pyridine ring, a catalyst system like Pd(PPh₃)₄ or a more advanced system using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required for high yields.[10] An aqueous base such as K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.
This protocol is based on general methods for the Suzuki coupling of bromopyridines.[12]
-
Vessel Preparation: To a microwave vial or Schlenk flask under argon, add the 5-substituted-3-bromo-2-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture with stirring at 80–110 °C for 4–24 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination provides a direct route to form a C-N bond at the C-3 position.[4][13] This reaction is critical in pharmaceutical synthesis where the aniline or related amino-heterocycle moiety is a common pharmacophore.
Causality of Experimental Design: This reaction requires a specialized palladium catalyst system and a strong, non-nucleophilic base. The choice of ligand is crucial for promoting the reductive elimination step that forms the C-N bond. Bulky, electron-rich biarylphosphine ligands like BrettPhos or Josiphos are highly effective.[4] A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine, forming the active amide nucleophile.
This protocol is adapted from application notes for the selective amination of halo-pyridines.[4]
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 equiv.) and the appropriate ligand to a dry Schlenk tube.
-
Reagent Addition: Add the 5-substituted-3-bromo-2-fluoropyridine (1.0 equiv.) and the strong base (e.g., LiHMDS or NaOtBu, 2.5 equiv.).
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., THF or toluene), followed by the primary or secondary amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture with stirring at 65–100 °C for 12–24 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
"3-Bromo-2-fluoro-5-iodopyridine" in medicinal chemistry applications
An In-Depth Technical Guide to the Application of 3-Bromo-2-fluoro-5-iodopyridine in Medicinal Chemistry
Introduction: The Strategic Value of Polysubstituted Pyridines
Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry, with the pyridine scaffold being a particularly privileged structure. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for a phenyl ring, while offering improved solubility and metabolic properties. Among the vast array of available building blocks, this compound stands out as a uniquely versatile intermediate. Its trifunctional halogenation pattern—featuring iodine, bromine, and fluorine atoms at distinct positions—provides a powerful platform for sequential, site-selective chemical modifications. This guide offers a deep dive into the strategic application of this reagent, elucidating the principles behind its reactivity and providing actionable protocols for its use in the synthesis of complex molecular architectures relevant to drug discovery.
The differential reactivity of the carbon-halogen bonds is the key to the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the bond reactivity follows the general trend: C-I > C-Br >> C-Cl > C-F.[1] This predictable hierarchy allows for the selective functionalization of the 5-position (iodo), followed by the 3-position (bromo), while the robust C-F bond at the 2-position typically remains intact. This fluorine atom is not merely a placeholder; its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring and can enhance the binding affinity and metabolic stability of the final drug candidate.[2]
PART 1: Core Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's fundamental properties is paramount before its deployment in any synthetic campaign.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 697300-72-4 | [3] |
| Molecular Formula | C₅H₂BrFIN | |
| Molecular Weight | 301.88 g/mol | |
| Appearance | White to off-white powder/solid | [4] |
| Storage Conditions | Store at 0-8 °C, keep in dark place, inert atmosphere |
Reactivity Analysis: A Hierarchy of Halogens
The synthetic power of this compound lies in the predictable and sequential reactivity of its three distinct halogen atoms. This allows for a multi-stage, divergent synthesis strategy from a single starting material.
Caption: Differential reactivity of halogen sites.
-
Position 5 (Iodine): The C-I bond is the most labile and readily undergoes oxidative addition to a palladium(0) catalyst. This makes it the primary site for initial cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions.
-
Position 3 (Bromine): The C-Br bond is significantly more stable than the C-I bond but can be activated for cross-coupling under more forcing conditions or with specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands).[1] This allows for a second, distinct functionalization after the C-I bond has reacted.
-
Position 2 (Fluorine): The C-F bond is largely inert to standard palladium-catalyzed cross-coupling conditions. Its role is primarily steric and electronic; it influences the pKa of the pyridine nitrogen and can form crucial interactions (e.g., hydrogen bonds, dipole interactions) with biological targets.[2]
PART 2: Key Synthetic Transformations and Protocols
The true utility of this compound is demonstrated through its application in robust and versatile cross-coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, providing access to alkynylpyridines, which are valuable precursors for various heterocyclic scaffolds and bioactive molecules.[5] The reaction is almost exclusively selective for the C-I bond at the 5-position.
Typical Reaction Scheme: (Self-generated image, not from search results)
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv).[5]
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (Et₃N) (4:2 v/v). Degas the solution with argon for 10-15 minutes.[5]
-
Alkyne Addition: Add the desired terminal alkyne (1.1 equiv) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-2-fluoro-5-alkynylpyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[6][7] This reaction provides a straightforward route to introduce diverse (hetero)aryl groups at the 5-position, and subsequently at the 3-position.
Typical Reaction Scheme: (Self-generated image, not from search results)
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0 equiv).[6][8]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a more advanced pre-catalyst like XPhos Pd G2 (0.02 equiv) for more challenging couplings.[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction Execution: Heat the reaction mixture with stirring at 85-110 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.[9] Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[10] The differential reactivity of the C-I and C-Br bonds allows for selective and sequential amination, enabling the synthesis of complex, differentially substituted aminopyridines.
Typical Reaction Scheme: (Self-generated image, not from search results)
Note: This protocol assumes prior functionalization at the C-I position.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-bromo-2-fluoro-5-(substituted)-pyridine (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), and a strong base such as LiHMDS or NaOBuᵗ (2.5 equiv).[1][11]
-
Solvent Addition: Add anhydrous toluene or THF.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 65-100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.[11]
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 3: Application in Kinase Inhibitor Scaffolds
The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, which are a cornerstone of modern oncology and immunology.[12][13] this compound is an ideal starting point for building libraries of potential kinase inhibitors due to the strategic handles it provides for diversification.
The general strategy involves an initial C-C bond formation (e.g., Suzuki) at the C-5 iodo position to install a moiety that occupies the solvent-exposed region of the ATP binding pocket, followed by a C-N bond formation (Buchwald-Hartwig) at the C-3 bromo position to attach the hinge-binding amine.
Caption: Synthetic workflow for a kinase inhibitor core.
This two-step sequence allows for rapid diversification at two key vectors (Ar¹ and Ar²), enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 2-fluoro substituent is often crucial for enhancing binding affinity through interactions with the kinase hinge region.[2]
Conclusion
This compound is more than a simple halogenated heterocycle; it is a sophisticated synthetic platform. The well-defined reactivity hierarchy of its carbon-halogen bonds provides medicinal chemists with a reliable and powerful tool for constructing complex, highly functionalized molecules. Its application in sequential cross-coupling reactions enables the efficient and divergent synthesis of compound libraries, particularly for targets like kinase inhibitors. By mastering the protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs, leveraging the unique chemical personality of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. ijssst.info [ijssst.info]
- 13. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-5-iodopyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 3-Bromo-2-fluoro-5-iodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heteroaromatic scaffolds is paramount. This compound stands out as a preeminent building block of significant synthetic utility. Its value is derived from the orthogonal reactivity of its two distinct carbon-halogen bonds—the C-I bond at the 5-position and the C-Br bond at the 3-position. This differential reactivity allows for programmed, regioselective functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex, polysubstituted pyridine derivatives from a single, commercially available starting material.[1][2]
This guide provides an in-depth exploration of the principles and protocols governing the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of regioselectivity and provide field-tested, step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Pillar 1: Understanding Regioselectivity—The C-I vs. C-Br Bond
The cornerstone of employing this compound in sequential synthesis lies in the predictable and controllable regioselectivity of its cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the palladium catalytic cycle is dictated by the carbon-halogen bond dissociation energy (BDE).[3] The established reactivity trend is C-I > C-Br > C-Cl.[4][5]
The C-I bond is significantly weaker and thus more susceptible to cleavage and oxidative addition by a Pd(0) catalyst than the more robust C-Br bond.[3] This inherent difference allows chemists to selectively functionalize the C-5 position (iodide) under carefully controlled conditions, leaving the C-3 position (bromide) untouched and available for a subsequent, often distinct, cross-coupling reaction. This powerful strategy minimizes the need for complex protecting group manipulations and significantly shortens synthetic routes.
Caption: Regioselectivity in this compound coupling.
Pillar 2: The Universal Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. A deep understanding of this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-I bond), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the requisite organoboron reagents.[6] This protocol details the selective coupling at the C-5 position.
Expert Insights
The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] A mixed solvent system like dioxane/water or toluene/water often enhances solubility and reaction rates.[8][9] The use of a phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water
-
-
Reaction Setup & Execution:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under a positive pressure of argon or nitrogen.
-
Seal the flask, then evacuate and backfill with the inert gas three times. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3-bromo-2-fluoropyridine.
-
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 88-98 |
| 3 | PdCl₂(dppf) (3) | dppf | Na₂CO₃ (2) | DMF/H₂O | 85 | 80-92 |
Application Protocol 2: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[10] The reaction typically employs a dual catalyst system of palladium and copper(I).[10][11]
Expert Insights
The copper(I) co-catalyst is essential for forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] The amine base (e.g., triethylamine or diisopropylamine) serves as both the base and often as a solvent.[11] Running the reaction under strictly anaerobic conditions is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[10]
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(PPh₃)₄ (2-3 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-6 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or THF/Et₃N mixture
-
-
Reaction Setup & Execution:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, completing in 1-6 hours.
-
Monitor progress by TLC, looking for the consumption of the starting material.
-
-
Work-up & Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Data Summary: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 80-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 85-97 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 60 | 75-90 |
Application Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where traditional methods fail.[12][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.
Expert Insights
The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[14] Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are necessary to deprotonate the amine or the intermediate Pd-amine complex.[13][15]
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a dedicated pre-catalyst like XPhos-Pd-G3 (2-4 mol%)
-
Ligand: XPhos, RuPhos, or BINAP (2-8 mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
-
Reaction Setup & Execution:
-
In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent via syringe.
-
Add the amine (if liquid) or a solution of the amine (if solid) via syringe.
-
Place the sealed tube in a preheated oil bath at 90-110 °C.
-
Stir vigorously for 4-24 hours, monitoring by LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography on silica gel.
-
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 80-95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 75-90 |
| 3 | RuPhos-Pd-G3 (3) | (internal) | K₂CO₃ (2.0) | t-BuOH | 90 | 82-96 |
Pillar 3: The Power of Sequential Functionalization
The true synthetic power of this compound is realized in sequential coupling strategies. A typical workflow involves a first coupling at the C-I position, followed by purification of the monosubstituted intermediate, and a second coupling at the C-Br position.
Caption: Workflow for sequential cross-coupling reactions.
This approach allows for the rapid generation of molecular diversity, installing two different substituents in a controlled and predictable manner. For example, a Suzuki reaction can be performed first to install a biaryl moiety, followed by a Buchwald-Hartwig amination to introduce a key pharmacophore, all on the same pyridine core.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents like toluene, THF, and dioxane are flammable and have specific health hazards. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques to ensure catalyst stability and reaction success.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. ionicviper.org [ionicviper.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Selective Sonogashira Coupling of 3-Bromo-2-fluoro-5-iodopyridine
Introduction: Navigating the Complexities of Multi-Halogenated Heterocycles
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The substrate, 3-Bromo-2-fluoro-5-iodopyridine, presents a unique synthetic challenge and a significant opportunity. Its structure incorporates three distinct halogen atoms on a pyridine ring, each with differential reactivity. This allows for programmed, site-selective functionalization, making it a valuable building block in drug discovery and development.
This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-proven protocol for achieving highly selective Sonogashira coupling at the C-5 position (the site of the iodine atom) of this compound. We will delve into the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to confidently and successfully employ this versatile substrate in their synthetic endeavors.
Mechanistic Insights: The Key to Chemoselectivity
The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount to controlling the reaction's outcome, especially when dealing with a multi-halogenated substrate.
The Catalytic Cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[6]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide (formed in the copper cycle), transferring the alkyne group to the palladium center.[6]
-
Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
Achieving Selectivity with this compound:
The remarkable chemoselectivity of the Sonogashira coupling on this substrate stems from the differential reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition to the palladium center is C-I > C-Br > C-Cl >> C-F.[6] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it the preferred site for oxidative addition under carefully controlled conditions. By employing mild reaction temperatures and appropriate catalyst systems, we can exclusively cleave the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations.
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Optimized Protocol for Selective C-5 Alkynylation
This protocol is designed for the selective coupling of a terminal alkyne to the 5-position of this compound.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and anhydrous triethylamine (3.0 equiv) via syringe. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst pre-formation.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-alkynyl-3-bromo-2-fluoropyridine.
Key Parameters and Optimization Strategies
The success of this selective coupling hinges on the careful control of several key parameters. The following table summarizes these variables and provides insights for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and convenient to handle.[2] Catalyst loading can be optimized; lower loadings may be possible for highly reactive alkynes. |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | CuI is crucial for the formation of the copper acetylide, which accelerates the reaction, allowing for mild conditions.[9][10] In some cases, copper-free conditions can be employed to avoid potential side reactions like Glaser coupling, but this may require higher temperatures or more specialized ligands.[1][11] |
| Ligand | PPh₃ (2-4 equiv relative to Pd) | Additional phosphine ligand helps to stabilize the Pd(0) species and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands can sometimes improve reaction rates.[2] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the HX byproduct and to facilitate the deprotonation of the terminal alkyne.[1][7] Et₃N can often serve as both the base and a co-solvent. |
| Solvent | THF, DMF, Dioxane | The solvent should be able to dissolve all reactants and be inert to the reaction conditions. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temperature | Running the reaction at room temperature is critical for maximizing selectivity for the C-I bond. Higher temperatures may lead to competitive coupling at the C-Br bond. |
Experimental Workflow Visualization
Figure 2: General experimental workflow for selective Sonogashira coupling.
Troubleshooting Common Issues
-
Low or No Reactivity:
-
Cause: Inactive catalyst, insufficient degassing, or poor quality reagents.
-
Solution: Ensure all reagents are anhydrous and solvents are thoroughly degassed. Use freshly opened or purified reagents. Consider a different palladium source or ligand.
-
-
Formation of Glaser Coupling Byproduct (Alkyne Dimer):
-
Cause: Presence of oxygen, which promotes the oxidative homocoupling of the alkyne, catalyzed by the copper salt.[1]
-
Solution: Rigorously exclude oxygen by maintaining a positive pressure of an inert gas throughout the reaction.
-
-
Lack of Selectivity (Coupling at C-Br):
-
Cause: Reaction temperature is too high.
-
Solution: Maintain the reaction at or below room temperature. If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.
-
Conclusion
The selective Sonogashira coupling of this compound is a highly valuable transformation for accessing functionalized pyridine derivatives. By leveraging the inherent differences in carbon-halogen bond reactivity and maintaining strict control over reaction parameters, particularly temperature, researchers can achieve excellent yields and chemoselectivity. This protocol provides a robust starting point for the synthesis of complex molecules, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol [repository.kaust.edu.sa]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. golden.com [golden.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-5-iodopyridine for Sequential Functionalization
Abstract
This technical guide provides a comprehensive framework for the site-selective Buchwald-Hartwig amination of 3-bromo-2-fluoro-5-iodopyridine, a versatile building block in medicinal chemistry and materials science. By exploiting the inherent differences in carbon-halogen bond reactivity, this protocol enables the sequential and controlled introduction of amino functionalities. We present detailed, field-proven protocols for the selective amination at the C-5 (iodo) position, followed by a subsequent amination at the C-3 (bromo) position. The causality behind experimental choices, including catalyst, ligand, and base selection, is thoroughly discussed to empower researchers to adapt and troubleshoot these critical C-N bond-forming reactions.
Introduction: The Strategic Value of Polyfunctional Pyridines
Halogenated pyridines are privileged scaffolds in drug discovery and development. The ability to perform sequential, site-selective cross-coupling reactions on a single core allows for the rapid generation of molecular diversity from a common intermediate. The substrate, this compound, offers three distinct reaction handles for such diversification. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds, but its application to polyhalogenated substrates requires a nuanced understanding of chemoselectivity.[1][2] This guide focuses on leveraging this selectivity to achieve stepwise amination.
The Principle of Chemoselectivity in Buchwald-Hartwig Amination
The success of a selective cross-coupling reaction hinges on the differential reactivity of the leaving groups. In palladium-catalyzed reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4][5] The rate of this step is inversely proportional to the bond dissociation energy of the C-X bond.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: C-I > C-Br > C-Cl >> C-F .[6]
This hierarchy is dictated by the carbon-halogen bond dissociation energies, where the weaker C-I bond is cleaved much more readily by the palladium catalyst than the stronger C-Br bond.[6] This substantial difference in reactivity allows for the selective functionalization of the C-I bond under mild conditions, leaving the C-Br bond intact for a subsequent, more forcing reaction.
Figure 1: Chemoselective pathways for the amination of this compound.
Protocol 1: Site-Selective Amination at the C-5 Position (Iodine)
This protocol is optimized for the selective coupling of an amine to the C-5 position (C-I bond) of the pyridine ring. Milder reaction conditions are employed to ensure the C-Br bond remains unreacted.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Sigma-Aldrich | 697300-72-4 | Starting material. |
| Amine (e.g., Morpholine) | Anhydrous | Various | 110-91-8 | Coupling partner. Ensure dryness. |
| Pd₂(dba)₃ | Catalyst Grade | Various | 51364-51-3 | Palladium precursor. |
| XPhos | Ligand Grade | Various | 564483-18-7 | Bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Various | 865-48-5 | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Various | 108-88-3 | Reaction solvent. |
| Schlenk Flask / Reaction Vial | --- | --- | --- | Must be oven-dried before use. |
| Magnetic Stir Bar | --- | --- | --- | --- |
| Inert Gas Supply (N₂ or Ar) | High Purity | --- | --- | --- |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), XPhos (0.02-0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the substrate). Then, add the amine coupling partner (1.2 eq.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2-fluoro-5-(amino)pyridine.
Protocol 2: Sequential Amination at the C-3 Position (Bromine)
This protocol uses the product from Protocol 1 to introduce a second, different amino group at the C-3 position by activating the more robust C-Br bond. This step typically requires a more active catalyst system or higher temperatures.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Bromo-2-fluoro-5-(amino)pyridine | Purified | From Protocol 1 | --- | Starting material. |
| Amine (e.g., Aniline) | Anhydrous | Various | 62-53-3 | Second coupling partner. |
| Pd(OAc)₂ | Catalyst Grade | Various | 3375-31-3 | Palladium precursor. |
| RuPhos | Ligand Grade | Various | 787618-22-8 | Highly active, sterically hindered ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Various | 534-17-8 | A milder base, suitable for sensitive substrates. |
| 1,4-Dioxane | Anhydrous | Various | 123-91-1 | Higher boiling point solvent. |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the purified 3-bromo-2-fluoro-5-(amino)pyridine (1.0 eq.), Pd(OAc)₂ (0.02-0.04 eq.), RuPhos (0.04-0.08 eq.), and cesium carbonate (2.0 eq.).
-
Evacuation and Backfilling: Seal the flask and repeat the evacuation/backfill cycle with inert gas three times.
-
Reagent Addition: Add anhydrous 1,4-dioxane, followed by the second amine (1.3 eq.).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. The higher temperature is necessary to facilitate the oxidative addition into the stronger C-Br bond.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1 (steps 5-6).
-
Purification: Purify the crude product via column chromatography to isolate the final 3,5-disubstituted-2-fluoropyridine.
Key Considerations and Mechanistic Insights
Choice of Ligand
The phosphine ligand is not merely a spectator; it is crucial for catalyst stability and activity.[7][8]
-
For C-I Amination: Bulky, electron-rich monodentate phosphines like XPhos are highly effective. They promote the formation of the active, monoligated Pd(0) species, which readily undergoes oxidative addition.[9]
-
For C-Br Amination: The less reactive C-Br bond often requires more specialized ligands. Dialkylbiaryl phosphines like RuPhos are exceptionally active and can facilitate the coupling of challenging substrates under relatively mild conditions.[9] Their steric bulk and electron-donating ability accelerate both the oxidative addition and the final reductive elimination step.[7][10]
Choice of Base and Solvent
The base plays a critical role in deprotonating the amine (or the palladium-amine complex) to generate the active nucleophile for the C-N bond formation.[11]
-
NaOtBu: A strong base often used for less acidic amines. It is typically paired with solvents like toluene.
-
Cs₂CO₃ or K₃PO₄: Milder bases that can be advantageous when base-sensitive functional groups are present.[12] They are often used with polar aprotic solvents like 1,4-dioxane.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen contamination); Insufficient temperature; Impure reagents/solvents. | Ensure rigorous inert atmosphere technique; Increase temperature in 10 °C increments; Use freshly purified, anhydrous reagents and solvents. |
| Loss of Selectivity | Reaction temperature too high for C-I amination; Overly active catalyst/ligand system. | For Protocol 1, reduce temperature to 70-80 °C; Use a slightly less active ligand if a mixture is observed. |
| Hydrodehalogenation | Presence of water; β-hydride elimination from certain amines. | Ensure anhydrous conditions; Choose a different ligand system known to suppress this side reaction. |
| Low Yield of Second Amination | Deactivation of the pyridine ring by the first amino group; Steric hindrance. | Switch to a more active catalyst system (e.g., a different generation Buchwald ligand); Increase catalyst loading and reaction time. |
Safety Precautions
-
Reagents: Handle all reagents in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and strong bases (NaOtBu) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Schlenk line techniques involve handling glassware under vacuum and pressure. Ensure proper training and use a blast shield.
-
Solvents: Toluene and 1,4-dioxane are flammable and toxic. Avoid inhalation and skin contact.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Functionalization of 3-Bromo-2-fluoro-5-iodopyridine via Regioselective Nucleophilic Aromatic Substitution
Abstract
This technical guide provides an in-depth analysis and detailed protocols for performing nucleophilic aromatic substitution (SNAr) on 3-Bromo-2-fluoro-5-iodopyridine. This polysubstituted pyridine is a highly valuable building block in medicinal chemistry and drug development, offering multiple, distinct points for chemical modification. We will dissect the principles governing the regioselectivity of SNAr on this substrate, demonstrating that the convergence of electronic activation and leaving group ability leads to a highly predictable and selective substitution at the C2-fluoro position. This document furnishes researchers with the theoretical foundation and practical, field-proven protocols necessary to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Part 1: The Strategic Foundation of Regioselectivity
The successful functionalization of a multi-halogenated heterocycle hinges on a precise understanding of the factors that control reactivity at each position. For this compound, three key principles dictate the outcome of an SNAr reaction.
The Influence of the Pyridine Nitrogen: A Tale of Electronic Activation
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to attack by nucleophiles, a characteristic that is amplified at specific positions. Nucleophilic attack at the C2 (ortho) and C4 (para) positions is strongly favored over the C3 (meta) position.[1][2][3]
The reason for this preference lies in the stability of the anionic intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][4] When attack occurs at the C2 or C4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, lowering the activation energy for the reaction.[1][2] Conversely, attack at the C3 position does not permit such delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower, less favorable reaction pathway.[1][2][5]
Caption: C2 attack allows charge delocalization onto nitrogen, stabilizing the intermediate.
The SNAr Halogen Reactivity Anomaly
In nucleophilic aromatic substitution, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[1][3] This is the inverse of the trend seen in SN2 reactions, where iodide is the best leaving group. This "paradox" is a cornerstone of SNAr chemistry. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent expulsion of the leaving group.[3] Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining first step.
Predictive Analysis for this compound
By combining these principles, we can confidently predict the regiochemical outcome:
-
C2-Fluoro: This position is ortho to the ring nitrogen (electronically activated) and bears fluorine (the best SNAr leaving group). This site is primed for substitution.
-
C3-Bromo: This position is meta to the nitrogen (electronically disfavored). While bromine is a competent leaving group, the lack of electronic activation makes this site significantly less reactive under SNAr conditions.
-
C5-Iodo: This position is also meta to the nitrogen (electronically disfavored) and bears iodine (the poorest SNAr leaving group). This site is expected to be the least reactive of the three.
Part 2: Protocol for Selective C2-Substitution with a Thiol Nucleophile
This protocol details the selective substitution of the C2-fluoride with sodium thiomethoxide. Thiols and thiolates are excellent nucleophiles for SNAr reactions on heteroaromatics.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number | Comments |
| This compound | >97% | Sigma-Aldrich | 697300-72-4 | Handle with care in a fume hood. |
| Sodium Thiomethoxide (NaSMe) | Reagent Grade | Sigma-Aldrich | 157303 | Hygroscopic; handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 227056 | Use a freshly opened bottle or from a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | E145-4 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | H302-4 | For chromatography. |
| Saturated aq. NH₄Cl Solution | - | - | - | For quenching the reaction. |
| Brine | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | S421-500 | For drying the organic layer. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | 105554 | For reaction monitoring. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.31 mmol, 1.0 eq).
-
Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.
-
Using a syringe, add anhydrous DMF (15 mL) to dissolve the substrate.
-
In a separate, dry vial under a nitrogen atmosphere, weigh sodium thiomethoxide (255 mg, 3.64 mmol, 1.1 eq).
-
Add the sodium thiomethoxide to the reaction flask in one portion under a positive flow of nitrogen.
-
Causality Note: Using a slight excess (1.1 eq) of the nucleophile ensures the complete consumption of the limiting starting material. Anhydrous conditions are critical as water can compete as a nucleophile or react with the base.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. Use a 9:1 Hexanes:EtOAc solvent system. The product, 3-Bromo-5-iodo-2-(methylthio)pyridine, will be less polar than the starting material.
-
The reaction is typically complete within 2-4 hours.
-
-
Workup & Isolation:
-
Once the starting material is consumed as indicated by TLC, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 0% to 5% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield 3-Bromo-5-iodo-2-(methylthio)pyridine as a solid or oil.
-
Safety Precautions
-
This compound: This is a halogenated organic compound. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Thiomethoxide: Corrosive and malodorous. Handle strictly under an inert atmosphere.
-
DMF: Aprotic solvent. Can be absorbed through the skin. Handle with appropriate gloves.
Part 3: Visualizing the Process
Visual aids are essential for conceptualizing both the chemical transformation and the practical workflow.
SNAr Mechanism at the C2 Position```dot
graph G { layout=dot; rankdir=LR; graph [fontname="Arial", label="Fig. 2: SNAr Mechanism on this compound", labelloc=b, fontsize=12, splines=ortho]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Define nodes with images Start [label=<
![]() |
| Starting Material |
Intermediate [label=<
![]() |
| Meisenheimer Complex |
Product [label=<
![]() |
| Final Product |
// Define edges and labels Start -> Intermediate [label=" +⁻SMe\n(Addition)\nRate-Determining Step", color="#EA4335"]; Intermediate -> Product [label=" -F⁻\n(Elimination)\nFast", color="#34A853"]; }
Caption: A step-by-step flowchart of the laboratory procedure.
Part 4: Validation and Orthogonal Applications
Expected Results and Characterization
The protocol is expected to yield 3-Bromo-5-iodo-2-(methylthio)pyridine in high yield (>80%). Successful synthesis can be confirmed by:
-
LC-MS: Disappearance of the starting material peak and appearance of a new major peak with the correct mass for the product (M+H⁺ ≈ 330.8 g/mol ).
-
¹H NMR: The disappearance of the characteristic doublet of doublets coupled to fluorine for the proton at C6. A new singlet corresponding to the -SMe protons should appear around δ 2.5-2.7 ppm.
A Note on Orthogonal Reactivity
A key advantage of this selective SNAr reaction is the preservation of the bromine and iodine substituents. These C-Br and C-I bonds are significantly less reactive under SNAr conditions but are prime candidates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for a stepwise, controlled diversification of the pyridine core, making the SNAr product a powerful intermediate for building libraries of complex, drug-like molecules. [7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromo-2-fluoro-5-iodopyridine as a Versatile Intermediate for Pharmaceutical Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique electronic properties and ability to engage in hydrogen bonding. The precise placement of various functional groups on the pyridine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-Bromo-2-fluoro-5-iodopyridine has emerged as a particularly valuable building block for drug discovery and development. Its trifunctionalized nature, featuring three distinct halogen atoms, provides a platform for controlled, sequential, and site-selective cross-coupling reactions.
This guide provides an in-depth analysis of the physicochemical properties, strategic reactivity, and detailed synthetic protocols for this compound. The methodologies described herein are designed to empower researchers to leverage this intermediate's unique reactivity for the efficient construction of complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 697300-72-4 | [1][2] |
| Molecular Formula | C₅H₂BrFIN | [2] |
| Molecular Weight | 301.88 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [3] |
Table 2: GHS Hazard and Precautionary Information
| Category | Description | Reference |
| Pictogram(s) | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4][5][6] |
| Recommended PPE | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded. | [1][4] |
The Principle of Orthogonal Halogen Reactivity
The synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal reactivity" allows for the stepwise introduction of different functionalities at specific positions. The general order of reactivity is dictated by the carbon-halogen bond dissociation energy:
C–I > C–Br >> C–F
The C–I bond at the 5-position is the most labile and will react preferentially under standard cross-coupling conditions. The C–Br bond at the 3-position is less reactive and can be addressed in a subsequent step, typically under more forcing conditions or with a different catalyst system. The C–F bond at the 2-position is the most robust and generally remains intact, serving as a key modulator of the pyridine ring's electronic properties.
This hierarchy enables a synthetic strategy where the molecule is built out from the 5-position, followed by the 3-position, creating a trisubstituted pyridine with high regiochemical control.
Caption: Sequential functionalization workflow for this compound.
Key Cross-Coupling Methodologies and Protocols
The following protocols provide detailed, field-proven methodologies for leveraging the unique reactivity of this compound.
Protocol 1: Site-Selective Sonogashira Coupling at the C5-Iodo Position
The Sonogashira reaction is a highly reliable method for forming carbon-carbon triple bonds.[7][8] Due to the high reactivity of the C-I bond, this reaction proceeds with excellent selectivity at the 5-position.
Objective: To install an alkynyl group at the C5 position while preserving the C3-bromo and C2-fluoro substituents.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv.)
-
Copper(I) Iodide (CuI, 0.05 equiv.)
-
Triethylamine (Et₃N, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF, followed by anhydrous Et₃N, via syringe.
-
Add the terminal alkyne (1.1 equiv.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromo-2-fluoro-5-(alkynyl)pyridine.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C3-Bromo Position
With the C5 position functionalized, the C3-bromo position becomes the next target for C-C bond formation via the Suzuki-Miyaura coupling.[9][10][11]
Objective: To introduce an aryl or heteroaryl group at the C3 position of a 5-substituted pyridine intermediate.
Starting Material: 3-bromo-2-fluoro-5-(alkynyl)pyridine (from Protocol 1).
Materials:
-
Arylboronic Acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a reaction vial, combine the 3-bromo-2-fluoro-5-(alkynyl)pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the 1,4-dioxane/water solvent mixture. The solution should be sparged with argon for 15-20 minutes to ensure deoxygenation.
-
Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 3-aryl-2-fluoro-5-(alkynyl)pyridine product.
Protocol 3: Buchwald-Hartwig Amination at the C3-Bromo Position
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13][14] This protocol targets the C3-bromo position, often performed on a C5-functionalized intermediate.
Objective: To install a primary or secondary amine at the C3 position.
Starting Material: 3-bromo-2-fluoro-5-(alkynyl)pyridine (or other C5-functionalized analog).
Materials:
-
Primary or Secondary Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)
-
(±)-BINAP (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
Strictly under an inert atmosphere (glovebox or Schlenk line): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), (±)-BINAP (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add the 3-bromo-2-fluoro-5-(alkynyl)pyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to isolate the 3-amino-2-fluoro-5-(alkynyl)pyridine.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Regioselective Lithiation of 3-Bromo-2-fluoro-5-iodopyridine for Advanced Synthesis
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the regioselective lithiation of 3-bromo-2-fluoro-5-iodopyridine. This polyhalogenated pyridine is a versatile building block in medicinal chemistry and materials science. Achieving selective functionalization is critical, and its reactivity towards organolithium reagents presents a nuanced challenge. This document elucidates the underlying mechanistic principles governing regioselectivity—primarily lithium-halogen exchange—and provides field-tested protocols for generating the 5-lithiated intermediate. Safety protocols for handling pyrophoric reagents, step-by-step experimental procedures, troubleshooting, and methods for trapping the intermediate with various electrophiles are detailed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyridines
Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The precise installation of substituents onto the pyridine ring is a cornerstone of modern synthetic chemistry. Polyhalogenated pyridines, such as this compound, offer multiple, distinct reaction handles for sequential, site-selective modifications. Organolithium-mediated synthesis provides a powerful tool for C-C and C-heteroatom bond formation.[2][3] However, the success of this strategy with a substrate possessing multiple potential reaction sites hinges on a deep understanding of the competing reaction pathways.
This document focuses on controlling the lithiation of this compound to favor a single, predictable outcome: the generation of 3-bromo-2-fluoro-5-lithiopyridine. This intermediate is a potent nucleophile, enabling the introduction of a wide array of functional groups at the C-5 position.
Safety First: Mandatory Protocols for Handling Organolithium Reagents
Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric, reacting violently with air and moisture, and can cause severe chemical burns.[4][5][6] Strict adherence to safety protocols is non-negotiable.
Core Safety Requirements:
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or inside a glovebox.[6][7]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and chemical-resistant gloves (such as nitrile or neoprene).[5][8]
-
Quenching and Spills: Keep a container of dry sand or powdered limestone nearby to smother small fires. Never use water. A separate beaker with isopropanol should be prepared for quenching residual reagent in syringes and cannulas.[6][9]
-
Never Work Alone: Ensure a colleague is aware of the procedure and is present in the lab.[9]
-
Glassware: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying overnight.
Mechanistic Insights: Achieving Regioselectivity
The selective lithiation of this compound is governed by the kinetics of competing pathways: lithium-halogen exchange and deprotonation (ortho-lithiation).
-
Lithium-Halogen Exchange: This is an extremely fast reaction, especially at low temperatures.[10] The rate of exchange is dependent on the halogen, following the general trend: I > Br > Cl >> F .[11] In the target substrate, the carbon-iodine bond is the weakest and most polarizable, making it the primary site for lithium-halogen exchange.
-
Deprotonation (Directed ortho-Metalation): The electron-withdrawing fluorine atom at C-2 increases the acidity of the adjacent C-4 proton, making it susceptible to deprotonation by a strong base.[12][13] However, this process is generally slower than lithium-iodine exchange, particularly at cryogenic temperatures (-78 °C or below). While bases like Lithium Diisopropylamide (LDA) are often used for regioselective deprotonation of halopyridines[13][14], the use of n-BuLi at low temperatures strongly favors the halogen exchange pathway.
By controlling the reaction temperature, we can exploit these kinetic differences. At -78 °C, the lithium-iodine exchange is so rapid that it overwhelmingly proceeds before significant deprotonation at C-4 can occur.
Caption: Competing pathways for the lithiation of this compound.
Experimental Protocol: Lithium-Iodine Exchange
This protocol details the generation of the 5-lithiated intermediate and its subsequent trapping with an electrophile.
Materials and Equipment
| Parameter | Specification |
| Starting Material | This compound |
| Reagent | n-Butyllithium (typically 1.6 M or 2.5 M in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Electrophile | e.g., N,N-Dimethylformamide (DMF), Benzaldehyde, Carbon Dioxide (dry ice) |
| Quenching Solution | Saturated aqueous Ammonium Chloride (NH₄Cl) solution |
| Apparatus | Schlenk flask, dropping funnel, syringes, cannula, magnetic stirrer |
| Cooling Bath | Dry ice / Acetone or Isopropanol |
| Atmosphere | High-purity Nitrogen or Argon |
Step-by-Step Procedure
-
Apparatus Preparation: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in the prepared flask.
-
Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with stirring. Maintain this temperature for 15 minutes to ensure thermal equilibrium.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. A slight color change (often to yellow or orange) may be observed.
-
Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the 5-lithiopyridine intermediate is typically complete within this timeframe.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C. Organolithium reagents react readily with many electrophiles, such as aldehydes, ketones, and nitriles.[15][16][17]
-
Reaction with Electrophile: Allow the reaction to stir at -78 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography or recrystallization.
Caption: General workflow for the lithiation and electrophilic quench reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent or glassware.3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use.2. Ensure rigorous drying of all materials.3. Maintain strict temperature control at -78 °C. |
| Mixture of Isomers | Deprotonation at C-4 is competing with Li-I exchange. | 1. Ensure the temperature does not rise above -78 °C during n-BuLi addition.2. Use a faster addition rate for the electrophile. |
| Formation of Dark Tarry Material | Decomposition of the organolithium intermediate. | 1. Do not allow the reaction to stir for excessively long times before adding the electrophile.2. Ensure the reaction is not warming prematurely. |
| Recovered Starting Material | 1. Insufficient n-BuLi added.2. Electrophile is unreactive. | 1. Use a slight excess (1.05-1.1 eq) of freshly titrated n-BuLi.2. Confirm the reactivity of the chosen electrophile under these conditions. |
Conclusion
The regioselective lithiation of this compound is a highly effective and predictable transformation when executed with careful control of reaction parameters. By leveraging the significant difference in the rate of lithium-iodine exchange versus deprotonation at -78 °C, the 3-bromo-2-fluoro-5-lithiopyridine intermediate can be generated cleanly and in high yield. This application note provides the foundational knowledge and a reliable protocol to empower chemists to utilize this versatile intermediate for the synthesis of complex, highly functionalized pyridine derivatives.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective ortho lithiation of halopyridines (1980) | Gordon W. Gribble | 126 Citations [scispace.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-fluoro-5-iodopyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively functionalizing this versatile building block. The inherent differential reactivity of the C-I and C-Br bonds offers a powerful handle for sequential couplings, but success hinges on precise control of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields and predictable selectivity in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in established chemical principles.
Problem 1: Poor or No Conversion of Starting Material
You've set up your reaction, but after the specified time, analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently, or the catalyst may have decomposed.
-
Solution: Use a fresh, high-purity palladium source. Pd(II) pre-catalysts require in situ reduction, which can sometimes be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable pre-catalyst (e.g., SPhos G3) to ensure a smooth initiation.[1] Ensure your reaction setup is scrupulously maintained under an inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents to prevent catalyst oxidation.[2][3]
-
-
Inefficient Oxidative Addition: The oxidative addition of the C-I bond to the palladium center is a crucial first step and can be sluggish under suboptimal conditions.[4][5]
-
Solution: While the C-I bond is highly reactive, challenging boronic acid partners may require more forcing conditions. Gradually increase the reaction temperature in 10-15 °C increments.[6] For particularly stubborn couplings, switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) can significantly accelerate oxidative addition.[2][7]
-
-
Poor Reagent Solubility or Mixing: If reactants are not adequately dissolved or the mixture is biphasic without vigorous stirring, reaction rates will suffer.
Problem 2: Low Yield with Complex Mixture of Side Products
The starting material is consumed, but the yield of the desired mono-coupled product is low, and multiple byproducts are observed.
Possible Causes & Solutions:
-
Protodeboronation of Boronic Acid: The boronic acid is hydrolyzing to the corresponding arene before it can couple. This is a very common side reaction.[7][8]
-
Solution: Minimize water in the reaction medium where possible, or switch to anhydrous conditions (e.g., using K₃PO₄ in dry dioxane). More effectively, replace the boronic acid with a more stable derivative, such as a pinacol boronate ester (Bpin) or a potassium organotrifluoroborate salt (BF₃K).[7][9][10] These are significantly more resistant to premature hydrolysis.
-
-
Homocoupling of Boronic Acid: Two molecules of your boronic acid partner are coupling together, often referred to as a Glaser-type side reaction.
-
Dehalogenation of the Starting Material: The iodine or bromine is being replaced by a hydrogen atom.
-
Solution: This occurs when a hydride source is present. Ensure solvents are pure and dry, as water or alcoholic impurities can be a proton source.[12] Certain bases or additives can also promote this pathway.
-
-
Catalyst Decomposition (Palladium Black): You observe a black precipitate forming in the reaction flask.
-
Solution: This is a visual indicator of catalyst death, where the palladium complex aggregates into inactive nanoparticles.[3] This can be caused by temperatures being too high for the chosen ligand. Select a more thermally robust ligand (e.g., N-heterocyclic carbenes like IPr, or bulky biarylphosphines) or reduce the reaction temperature.[3]
-
Problem 3: Poor or Incorrect Regioselectivity
You are observing a mixture of products coupled at the C-5 (iodo) and C-3 (bromo) positions, or significant amounts of the di-coupled product.
Possible Causes & Solutions:
-
Reaction Conditions Too Forcing: The fundamental principle for selectivity is the differential reactivity of the C-I and C-Br bonds (C-I > C-Br).[13][14][15] If conditions are too harsh (e.g., high temperature, extended reaction time), you will overcome the activation barrier for C-Br coupling, leading to a loss of selectivity.
-
Solution: To favor mono-coupling at the C-5 iodo position, use the mildest conditions possible. Start with lower temperatures (e.g., 60-80 °C) and monitor the reaction closely.[13][14] Use a stoichiometric amount (1.1-1.2 equivalents) of the boronic acid to prevent di-coupling once the mono-coupled product forms.[14]
-
-
Inappropriate Catalyst System: While less common, some highly active catalyst systems designed for unreactive C-Cl bonds might reduce the selectivity window between C-I and C-Br cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound?
The order of reactivity in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy. The established trend is: C-I > C-Br > C-Cl > C-F .[13][14] Therefore, the C-5 iodo position is the most reactive site and will preferentially undergo oxidative addition to the Pd(0) catalyst under mild conditions. The C-3 bromo position is the next most reactive site, while the C-2 fluoro position is generally considered inert to Suzuki coupling conditions.
Q2: How can I design an experiment for sequential, site-selective coupling?
This is the primary advantage of using this substrate. The process should be a two-step sequence:
-
First Coupling (C-5): Perform the Suzuki coupling under mild conditions (as detailed in Problem 3 above) with your first boronic acid derivative to selectively functionalize the C-5 position. Purify this intermediate product (3-bromo-2-fluoro-5-aryl-pyridine).
-
Second Coupling (C-3): Subject the purified intermediate to a second Suzuki coupling using more forcing conditions (e.g., higher temperature, a more active catalyst/ligand system like one based on SPhos or XPhos) with your second boronic acid to functionalize the C-3 bromo position.
Q3: What is the role of the base, and how do I choose the right one?
The base plays several critical roles in the Suzuki catalytic cycle.[5] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion (RB(OH)₃⁻), which is the species that participates in transmetalation.[17][18] The choice of base can dramatically influence reaction rates and yields.[19]
-
K₂CO₃ (Potassium Carbonate): A good, general-purpose base for many Suzuki couplings. Often used in aqueous/organic solvent mixtures.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate sluggish reactions. The large cesium cation is also thought to play a beneficial role.[19]
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective in anhydrous conditions and can be beneficial for substrates prone to side reactions.
-
Organic Bases (e.g., Et₃N): Generally not effective for Suzuki couplings as they are often not strong enough to form the required boronate species.
A recommended starting point is to screen K₂CO₃, Cs₂CO₃, and K₃PO₄.
Q4: Which palladium catalyst and ligand should I start with?
The choice of catalyst and ligand is critical and interdependent. For selective C-5 coupling of this compound, a good starting point does not require an overly active catalyst.
| Catalyst System Component | Recommended Starting Point | Rationale & Notes |
| Palladium Pre-catalyst | PdCl₂(dppf) or Pd(OAc)₂ | Readily available, air-stable, and effective for a broad range of couplings.[13][16] |
| Ligand | dppf (if using PdCl₂(dppf)) or SPhos (if using Pd(OAc)₂) | dppf is a robust, general-purpose ligand. SPhos is a more electron-rich, bulky ligand that is excellent for promoting challenging couplings without being overly reactive for C-I/C-Br selectivity.[2][13] |
| Catalyst Loading | 1-3 mol % | Sufficient for most reactions. Higher loading may be needed for very difficult couplings but increases cost and risk of side reactions. |
// Nodes pd0 [label="L₂Pd⁰", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=dashed, color="#5F6368"]; pd2_complex [label="L₂Pd²⁺(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=dashed, color="#5F6368"]; pd2_biaryl [label="L₂Pd²⁺(Ar)(Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=dashed, color="#5F6368"]; product [label="Ar-Ar'", shape=diamond, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" + Ar-X\n (Pyridyl-Iodide)"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label=" + Ar'-B(OH)₃⁻\n (from Boronic Acid + Base)"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegenerated"]; } dot Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-5 (Iodo) Position
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[13]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-2-fluoro-5-aryl-pyridine product.[2]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2-fluoro-5-iodopyridine
Welcome to the technical support guide for 3-Bromo-2-fluoro-5-iodopyridine. This versatile, halogen-rich building block is a powerful tool in medicinal chemistry and materials science. However, its unique electronic and steric properties can lead to specific side reactions during cross-coupling experiments. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - The Reactivity Landscape
This section addresses fundamental questions regarding the reactivity and behavior of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which halogen on this compound is the most reactive in a typical palladium-catalyzed cross-coupling reaction, and why?
A1: The iodine atom at the 5-position is significantly more reactive than the bromine atom at the 3-position.[1][2] This selectivity is governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] This allows for highly regioselective functionalization at the C-5 position under mild conditions, leaving the C-3 bromine available for subsequent transformations.[2]
Q2: What are the most common side reactions I should anticipate when using this substrate?
A2: While a powerful reagent, several competing pathways can reduce the yield of your desired product. The most prevalent side reactions are summarized below.
| Side Reaction | Description | Commonly Affected Couplings |
| Hydrodehalogenation | Replacement of a halogen atom (typically iodine) with a hydrogen atom, yielding 3-bromo-2-fluoropyridine.[3][4][5] | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille |
| Homocoupling | Dimerization of the coupling partners. This can be the boronic acid (Suzuki), the alkyne (Sonogashira), or the organostannane (Stille).[6][7][8] | Suzuki-Miyaura, Sonogashira, Stille |
| Loss of Selectivity | Reaction occurring at the C-3 (Bromo) position in addition to the desired C-5 (Iodo) position. | All, especially under harsh conditions. |
Q3: How does the 2-fluoro substituent influence the reaction?
A3: The fluorine atom at the 2-position plays a crucial electronic role. As a strongly electron-withdrawing group, it decreases the electron density of the pyridine ring. This can increase the rate of oxidative addition but may also make the substrate more susceptible to certain side reactions, particularly hydrodehalogenation.[9] While less common in standard cross-couplings, the ortho-fluoro group could potentially engage in directed metallation under specific conditions, though this is not a typical side reaction pathway for the couplings discussed here.[10]
Part 2: Troubleshooting Guide by Common Side Reactions
This section provides a structured, problem-and-solution approach to the most common experimental challenges.
Problem 1: Significant formation of the dehalogenated byproduct (3-bromo-2-fluoropyridine) is observed.
Hydrodehalogenation is a frequent and frustrating side reaction where the C-I bond is cleaved and replaced by a C-H bond.[3][5] This process competes directly with the desired transmetalation step in the catalytic cycle.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydride Source | Solvents like alcohols or the presence of water can act as hydride sources, leading to the formation of a palladium-hydride species that promotes dehalogenation.[3][9] | Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents and glassware are thoroughly dried. |
| Base Selection | Certain bases, particularly strong alkoxides in protic solvents, can generate hydride species that facilitate the side reaction.[3] | Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF. If an organic base is needed, consider a non-nucleophilic, sterically hindered one. |
| Catalyst/Ligand System | Highly active or coordinatively unsaturated catalyst systems can be more prone to engaging in competing catalytic cycles, including dehalogenation.[3] | The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over dehalogenation by stabilizing the catalyst and accelerating the main C-C coupling pathway.[3][5] |
| High Temperature | Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including hydrodehalogenation. | Run the reaction at the lowest effective temperature. Consider screening temperatures starting from room temperature up to 80 °C. |
Problem 2: The primary byproduct is the homocoupled dimer of my coupling partner (e.g., biaryl from boronic acid or diacetylene from alkyne).
Homocoupling is another common side reaction that consumes your valuable coupling partner and complicates purification.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | For Suzuki and Sonogashira reactions, the presence of molecular oxygen is a well-known promoter of homocoupling.[6][8] It can oxidize the Pd(0) catalyst or directly facilitate the dimerization of the coupling partner.[6][11] | Implement rigorous degassing. Use a freeze-pump-thaw cycle (3x) for the reaction solvent. Alternatively, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst.[11] |
| Catalyst Decomposition | If the oxidative addition step is slow, the active Pd(0) catalyst may have a longer lifetime in solution, increasing the chance of it catalyzing the homocoupling of the more reactive coupling partner. | Ensure a high-quality palladium precatalyst is used. The slow, portion-wise addition of the coupling partner (e.g., boronic acid) can sometimes help maintain a low concentration, disfavoring dimerization. |
| Copper Co-catalyst (Sonogashira) | In Sonogashira coupling, the copper co-catalyst is essential for the main cycle but is also highly efficient at catalyzing the oxidative dimerization of terminal alkynes (Glaser coupling).[8] | Minimize the amount of copper salt (e.g., CuI) to the lowest effective catalytic amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary. |
| Boronic Acid Stability (Suzuki) | Some arylboronic acids are prone to protonodeboronation, especially under harsh basic conditions or at high temperatures, which can lead to pathways that form homocoupled products.[12] | Use milder bases (e.g., K₂CO₃ instead of NaOH) and the lowest possible reaction temperature. Using boronate esters (e.g., pinacol esters) can sometimes improve stability. |
Problem 3: I am observing a mixture of products coupled at both the iodine (C-5) and bromine (C-3) positions.
While the C-I bond is significantly more reactive, harsh conditions can lead to the loss of regioselectivity and the formation of di-substituted products or a mixture of mono-substituted isomers.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Temperature / Long Reaction Time | Forcing conditions are required to activate the stronger C-Br bond. Excessive heat or prolonged reaction times can provide enough energy to overcome this barrier.[2][13] | Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Reduce the reaction temperature. |
| Highly Active Catalyst System | The use of very electron-rich, bulky ligands designed for activating challenging bonds (like C-Cl) can sometimes be active enough to engage the C-Br bond even under relatively mild conditions. | If selectivity is an issue, revert to a more "standard" catalyst system for C-Br/C-I differentiation, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less activating ligand like PPh₃. |
| High Catalyst Loading | An excessively high concentration of the active catalyst can increase the rate of the less-favored C-Br activation. | Use the lowest effective catalyst loading, typically between 1-5 mol%. |
Part 3: Visual Workflows & Diagrams
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Selective activation pathway for this compound.
Caption: Troubleshooting workflow for common cross-coupling side reactions.
Part 4: General Protocol for Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the 5-position. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos) (4 mol%)
-
Base (e.g., K₃PO₄, ground) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the ground potassium phosphate.
-
Evacuation and Backfill: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the palladium precatalyst and the phosphine ligand to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For sensitive reactions, subject the heterogeneous mixture to another three cycles of freeze-pump-thaw.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Preventing deborylation in Suzuki reactions of "3-Bromo-2-fluoro-5-iodopyridine" derivatives
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Preventing Deborylation in Suzuki Reactions of 3-Bromo-2-fluoro-5-iodopyridine Derivatives
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with Suzuki-Miyaura cross-coupling reactions involving this compound and its derivatives. Our focus is on mitigating the common side reaction of deborylation to ensure high-yield and clean product formation.
I. Understanding the "Deborylation" Challenge with Halogenated Pyridines
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, when working with electron-deficient heteroaromatics like fluorinated pyridines, or with boronic acids that are inherently unstable, the undesired side reaction of protodeborylation can significantly reduce yields.[3] Protodeborylation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively quenches the organoboron reagent.[3]
For a substrate like this compound, the electronic properties of the pyridine ring, influenced by the electronegative fluorine and halogen atoms, can exacerbate the propensity for deborylation of the coupling partner. Highly electron-deficient boronic acids are particularly susceptible to this decomposition pathway.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem in my Suzuki reaction?
A1: Protodeborylation is a chemical process where a proton source (like water or alcohol) cleaves the carbon-boron bond of your boronic acid or ester, resulting in the formation of an arene or heteroarene byproduct instead of your desired coupled product.[3] This side reaction consumes your starting material and reduces the overall yield of the target molecule. The mechanism can be catalyzed by acid or, more relevant to Suzuki conditions, by a base.[3]
Q2: Are fluorinated pyridine derivatives particularly prone to causing deborylation?
A2: Yes, the presence of a fluorine atom on the pyridine ring increases the electron-deficient nature of the aromatic system.[4] This can influence the stability of the organoboron reagent and the intermediates in the catalytic cycle, in some cases leading to an increased rate of deborylation, especially when using sensitive boronic acids.[4]
Q3: My starting material is this compound. Which position will react first in a Suzuki coupling?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[5][6] Therefore, for this compound, the Suzuki-Miyaura coupling will selectively occur at the 5-position (the C-I bond) under standard conditions, leaving the C-Br bond at the 3-position available for subsequent transformations.[7]
Q4: What are the primary factors I should consider to minimize deborylation?
A4: The key factors to control are:
-
The choice of base: Milder bases are often preferred.
-
The solvent system: Anhydrous and aprotic solvents are generally better.
-
The stability of the boronic acid derivative: Boronic esters (e.g., pinacol esters) are more stable than boronic acids.[8]
-
Reaction temperature and time: Lower temperatures and shorter reaction times can suppress the side reaction.
-
Catalyst and ligand selection: Highly active catalyst systems that promote rapid coupling can outcompete the slower deborylation process.[3]
III. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments with this compound derivatives.
Problem 1: Low yield of the desired coupled product with significant formation of the deborylated arene/heteroarene.
-
Potential Cause A: The boronic acid is unstable under the reaction conditions.
-
Solution 1: Switch to a more stable boronic acid derivative. Boronic acids are in equilibrium with their cyclic trimer anhydrides (boroxines) and are susceptible to protodeborylation.[4] Pinacol esters of boronic acids are generally more stable and less prone to this side reaction.[8] Consider using the corresponding pinacol boronate ester for your coupling.
-
Solution 2: Employ a "slow release" strategy. MIDA (N-methyliminodiacetic acid) boronates can be used. These are highly stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3]
-
-
Potential Cause B: The base is too harsh or is promoting protodeborylation.
-
Solution 1: Screen different bases. Strong bases like sodium hydroxide or potassium hydroxide in aqueous solutions can accelerate protodeborylation.[3] Consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9][10] In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.
-
Solution 2: Use a non-aqueous base/solvent system. If your protocol uses an aqueous base, try switching to an anhydrous solvent system with a solid, finely powdered base.
-
-
Potential Cause C: The solvent system is providing a proton source.
-
Solution 1: Use anhydrous, aprotic solvents. Protic solvents like water or alcohols can act as proton sources for deborylation. Switch to rigorously dried aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).
-
Solution 2: Minimize water content. If a co-solvent system is necessary (e.g., dioxane/water), use degassed solvents and consider reducing the proportion of water. However, in some cases, a small amount of water can be beneficial for the Suzuki reaction, so optimization is key.[8][11]
-
Problem 2: The reaction is sluggish, and by the time the starting material is consumed, significant deborylation has occurred.
-
Potential Cause A: The catalyst system is not active enough.
-
Solution 1: Choose a more active palladium catalyst and ligand. For challenging substrates, a highly active catalyst system can accelerate the desired coupling, outcompeting the deborylation. Consider using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solution 2: Use a pre-formed catalyst. Palladium precatalysts, such as those from the Buchwald or PEPPSI families, can provide a more active and well-defined catalytic species in solution.
-
-
Potential Cause B: The reaction temperature is suboptimal.
-
Solution 1: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate deborylation. Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is very slow at lower temperatures, a modest increase in temperature with a highly active catalyst might push the desired reaction to completion faster than the side reaction.
-
Solution 2: Consider microwave-assisted synthesis. Microwave heating can rapidly bring the reaction to the desired temperature, often reducing reaction times from hours to minutes.[10] This can be an effective strategy to favor the faster coupling reaction over the slower deborylation process.
-
IV. Data and Protocols for a Self-Validating System
To provide a practical starting point, the following table summarizes reaction conditions that have been shown to be effective for the Suzuki-Miyaura coupling of related bromopyridine derivatives. These conditions can be adapted for your this compound system, focusing on the initial coupling at the 5-iodo position.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Halogenated Pyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | A standard, reliable method for many bromopyridines.[12] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | 80-95 | A highly active system for less reactive chlorides, adaptable for your substrate. |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | 70-90 | A versatile catalyst, often effective for heteroaryl couplings.[12] |
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol is a generalized procedure for the selective Suzuki-Miyaura coupling at the 5-iodo position of this compound.
Objective: To synthesize 5-Aryl-3-bromo-2-fluoropyridine derivatives while minimizing deborylation.
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification supplies
Workflow Diagram:
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-bromo-2-fluoropyridine.
V. Mechanistic Considerations: The Competing Pathways
Understanding the catalytic cycle and the competing deborylation pathway is crucial for effective troubleshooting.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
The goal is to accelerate the steps within the desired Suzuki cycle (oxidative addition, transmetalation, reductive elimination) to outpace the rate of the undesired protodeborylation pathway. Your choice of catalyst, ligand, base, and solvent directly influences the kinetics of these competing reactions.
We trust this guide will be a valuable resource in your research endeavors. For further assistance or specific application queries, please do not hesitate to contact our technical support team.
VI. References
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191-8195.
-
BenchChem. (2025). Technical Support Center: Highly Fluorinated Boronic Acids. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. --INVALID-LINK--
-
Shafiq, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. --INVALID-LINK--
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from 3-Bromo-2-fluoro-5-iodopyridine
Welcome to the technical support center for navigating the purification challenges of products synthesized from the versatile building block, 3-Bromo-2-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust purification strategies. Here, we move beyond generic protocols to address the specific hurdles you may encounter, ensuring the integrity and purity of your target compounds.
The unique trifunctional nature of this compound, with its distinct halogen reactivities (I > Br >> F in typical cross-coupling reactions), makes it a powerful synthon. However, this same feature can lead to complex product mixtures containing unreacted starting material, mono- and di-substituted products, and various dehalogenated species. This guide provides a systematic approach to tackling these purification challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up and purification of reaction products derived from this compound.
Issue 1: My TLC plate shows multiple spots, and I'm unsure what they are.
Question: After running a Suzuki coupling reaction intended to substitute the iodine, my TLC plate shows at least three spots. How can I identify them and choose the right purification strategy?
Answer: This is a classic scenario when working with polyhalogenated pyridines. The spots likely correspond to:
-
Unreacted this compound (Starting Material): Typically, this will be one of the less polar spots.
-
Desired Mono-substituted Product: Its polarity will depend on the nature of the coupled group.
-
Di-substituted Product: If the reaction was not perfectly selective, you might have substitution at both the iodo and bromo positions. This product's polarity will be different from the mono-substituted one.
-
Homo-coupled Byproducts: From the boronic acid reagent.
-
Dehalogenated Byproducts: Loss of iodine or bromine can lead to simpler halogenated pyridines.
Troubleshooting Steps:
-
Co-spotting: Run a TLC with your crude mixture alongside the starting material. This will definitively identify one of the spots.
-
LC-MS Analysis: This is the most effective way to get a quick and accurate identification of the major components in your crude mixture based on their mass-to-charge ratio.
-
Systematic Solvent Screening for Chromatography: Start with a non-polar eluent system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity. This will help you find the optimal solvent system to resolve the spots. For closely eluting spots, consider a less polar solvent system like dichloromethane in hexanes.[1]
Issue 2: I'm losing my product during aqueous work-up.
Question: My yields are consistently low after aqueous extraction. What could be the cause?
Answer: The pyridine nitrogen is basic and can be protonated in acidic conditions, making your product water-soluble.
Troubleshooting Steps:
-
Control the pH: During the aqueous wash, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). You can use a saturated solution of sodium bicarbonate to neutralize any residual acid.
-
Use Brine: Wash the organic layer with a saturated brine solution. This reduces the solubility of your organic product in the aqueous phase by increasing the ionic strength of the aqueous layer.[2]
-
Back-extraction: If you suspect your product is in the aqueous layer, you can basify it and re-extract with a suitable organic solvent like ethyl acetate or dichloromethane.
Issue 3: My compound seems to be decomposing on the silica gel column.
Question: I see streaking on my TLC plate and get a lower-than-expected yield after column chromatography. Is my product unstable on silica?
Answer: Yes, some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat your silica gel by slurrying it in your chosen eluent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting your product sit on the column for extended periods.
Issue 4: How do I remove the palladium catalyst from my product?
Question: After my cross-coupling reaction and chromatography, I still have a grayish tint to my product, suggesting palladium contamination. How can I remove it?
Answer: Palladium residues can be persistent. Here are a few strategies:
-
Filtration through Celite®: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium.[3]
-
Aqueous Washes: Some palladium species can be removed with specific aqueous washes. A wash with a saturated solution of ammonium chloride can be effective.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb residual palladium. However, be aware that this might also lead to some loss of your product.
-
Specialized Scavengers: If palladium contamination is a persistent issue, consider using commercially available silica-bound scavengers with functionalities like thiols that have a high affinity for palladium.
Purification Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques for products derived from this compound.
Protocol 1: Flash Column Chromatography
Objective: To separate the desired product from unreacted starting materials, byproducts, and other impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for eluent (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 100% Hexane, 9:1 Hexane/EtOAc, 4:1 Hexane/EtOAc).
-
The ideal solvent system will give your desired product an Rf value of ~0.3 and show good separation from other spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
Objective: To obtain a highly pure, crystalline product from a crude mixture that is already relatively pure.
Materials:
-
Crude product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve your compound when hot but not when cold. Common choices for pyridine derivatives include hexanes, ethanol, isopropanol, or mixtures like hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your this compound derivative.
Caption: A decision tree for selecting the appropriate purification method.
Data Summary
The choice of purification strategy is highly dependent on the reaction performed. The following table provides a summary of purification considerations for common cross-coupling reactions with this compound.
| Reaction Type | Expected Major Product | Common Impurities | Recommended Primary Purification | Key Considerations |
| Suzuki-Miyaura | 5-Aryl-3-bromo-2-fluoropyridine | Unreacted SM, boronic acid homo-coupling, di-substituted product | Flash Column Chromatography | The polarity of the product is highly dependent on the aryl group. A gradient elution is often necessary.[4][5] |
| Buchwald-Hartwig | 5-Amino-3-bromo-2-fluoropyridine | Unreacted SM, di-substituted product, ligand | Flash Column Chromatography | The basicity of the product may require deactivation of the silica gel with triethylamine.[3][6] |
| Sonogashira | 5-Alkynyl-3-bromo-2-fluoropyridine | Unreacted SM, Glaser coupling byproduct (di-alkyne) | Flash Column Chromatography | The Glaser byproduct can sometimes be removed by recrystallization if the desired product is a solid.[7][8] |
References
Technical Support Center: Overcoming Low Yields in Sonogashira Coupling of 3-Bromo-2-fluoro-5-iodopyridine
Welcome to the technical support center for advanced cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira coupling of 3-Bromo-2-fluoro-5-iodopyridine. This multifunctional substrate, while valuable, presents unique challenges that can lead to diminished yields. This document provides in-depth troubleshooting advice, optimized protocols, and the underlying chemical principles to empower you to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Sonogashira coupling of this specific substrate.
Q1: I am planning a Sonogashira coupling with this compound. At which position should the reaction occur?
A1: The reaction will occur with exceptionally high regioselectivity at the 5-position (the carbon-iodine bond). The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[1][2][3][4] The oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of the C-Br bond, allowing for selective functionalization at room temperature or with gentle heating.[3][5]
Q2: My primary byproduct is a dimer of my terminal alkyne. What is causing this and how can I prevent it?
A2: This side product results from the oxidative homocoupling of the terminal alkyne, a reaction commonly known as Glaser coupling.[1][5] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5][6] To minimize it, you must ensure strictly anaerobic (oxygen-free) conditions through rigorous degassing of all solvents and reagents.[1] Other strategies include reducing the copper catalyst loading or switching to a copper-free Sonogashira protocol.[1][5][7]
Q3: I see a black precipitate forming in my reaction vessel. What is it and is it detrimental?
A3: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates the decomposition of your active palladium catalyst and is highly detrimental to the reaction yield. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][5] Some solvents, such as THF, have been anecdotally reported to promote its formation under certain conditions.[8]
Q4: Is a copper co-catalyst essential for this reaction?
A4: No, copper is not essential. While the traditional Sonogashira protocol uses a copper(I) salt to act as a co-catalyst, numerous "copper-free" Sonogashira procedures have been developed.[3][7] These are often preferred as they completely eliminate the possibility of Glaser homocoupling as a side reaction.[1] Copper-free variants may require different ligands, bases, or solvents to proceed efficiently, as the mechanism for activating the alkyne is different.[2][9]
Part 2: In-Depth Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is key. Use this guide to diagnose and solve the specific issues you are encountering.
Problem Area 1: Low or No Conversion of Starting Material
This is the most common failure mode and typically points to an issue with the catalytic cycle.
-
Potential Cause: Catalyst System Inactivity or Mismatch
-
The "Why": The rate-limiting step for electron-deficient substrates like this fluoropyridine is often the initial oxidative addition of the aryl halide to the Pd(0) center.[10] If the catalyst system is not active enough or the ligand environment is not suitable, this step will be slow or non-existent.
-
Solutions & Rationale:
-
Use High-Purity Reagents: Ensure your palladium precursor and copper(I) iodide are from fresh, reliable sources.[1] Impurities can act as catalyst poisons.
-
Select an Appropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. For challenging, electron-deficient heteroaryl halides, more robust ligands are often necessary. Bulky and electron-rich biarylphosphine ligands are known to accelerate oxidative addition and stabilize the active catalytic species.[10][11]
-
Ensure Pd(0) Formation: If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) state in situ. This is often accomplished by the amine base or by a side reaction involving the alkyne, which can consume starting material.[3][8] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.
-
-
| Catalyst/Ligand System | Target Substrate Type | Key Advantages & Rationale |
| Pd(PPh₃)₄ / CuI | Simple Aryl Iodides | Standard, widely available. Effective for reactive substrates. |
| PdCl₂(PPh₃)₂ / CuI | General Purpose | More air-stable precatalyst than Pd(PPh₃)₄.[2] |
| Pd(OAc)₂ + XPhos/SPhos | Electron-Deficient Aryl Bromides/Chlorides | Bulky, electron-rich ligands that accelerate oxidative addition.[10] |
| [Pd(cinnamyl)Cl]₂ + DPPF | Heteroaryl Fluorosulfates/Chlorides | Powerful system for challenging substrates, often used in copper-free settings.[12] |
-
Potential Cause: Sub-Optimal Reaction Conditions
-
The "Why": Temperature, solvent polarity, and base strength collectively dictate the kinetics and equilibrium of each step in the catalytic cycle. An incorrect choice can stall the reaction.
-
Solutions & Rationale:
-
Temperature Control: While the C-I bond is reactive enough to couple at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be required to achieve full conversion, especially if the alkyne is sterically hindered.[5] Avoid excessive heat, which promotes catalyst decomposition.[5]
-
Solvent Choice: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can often serve as both the base and solvent.[3] For less soluble substrates or more difficult couplings, polar aprotic solvents like DMF or NMP can be superior.[10] Ensure all solvents are anhydrous and rigorously degassed.[1]
-
Base Selection: The base's primary role is to deprotonate the terminal alkyne.[1] While amine bases are standard, if the reaction is sluggish, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF may prove more effective.[10][13]
-
-
Problem Area 2: Excessive Alkyne Homocoupling (Glaser Product)
If your desired product is forming but is contaminated with significant amounts of the alkyne dimer, the issue lies with the copper-catalyzed side reaction.
-
Potential Cause: Oxygen Contamination
-
The "Why": The mechanism of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate. This process is heavily promoted by molecular oxygen.[1][5][6]
-
Solutions & Rationale:
-
Implement Rigorous Degassing: Do not underestimate the importance of this step. Solvents should be degassed using a "freeze-pump-thaw" technique (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).
-
Maintain an Inert Atmosphere: Run the reaction in a Schlenk flask or glovebox under a positive pressure of argon or nitrogen.
-
-
-
Potential Cause: High Copper(I) Concentration
-
The "Why": While catalytic in the main Sonogashira cycle, a higher concentration of the copper acetylide intermediate increases the statistical probability of the bimolecular homocoupling reaction.
-
Solutions & Rationale:
-
Reduce CuI Loading: Use the minimum effective amount of CuI, typically 2-5 mol%.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump over the course of the reaction keeps its instantaneous concentration low, disfavoring the dimerization pathway.[14]
-
Switch to a Copper-Free Protocol: This is the most definitive solution and eliminates the problem entirely. See Protocol 2 below.
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting your reaction.
Caption: Troubleshooting decision tree for Sonogashira coupling.
Part 3: Reaction Mechanism & Experimental Protocols
The Sonogashira Catalytic Cycle
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles.
Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is optimized for high regioselectivity at the C-I position.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed (optional, as co-solvent)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous and degassed Et₃N (and THF if used) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a persistent issue.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (2,4,6-Triisopropylphenyl)₂-biphenyl-2-ylphosphine (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, XPhos, and Cs₂CO₃ under an argon or nitrogen atmosphere.
-
Add anhydrous, degassed DMF to the flask, followed by the this compound and the terminal alkyne.
-
Seal the flask and stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature may require screening.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
-
| Parameter | Recommended Starting Conditions |
| Temperature | Room Temperature (for C-I selectivity) |
| Base | Triethylamine (Et₃N) or DIPEA |
| Solvent | Et₃N or THF/Et₃N mixture |
| Palladium Loading | 2-5 mol% |
| Copper(I) Loading | 4-10 mol% (if used) |
| Atmosphere | Strictly Inert (Argon or Nitrogen) |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 3-Bromo-2-fluoro-5-iodopyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the selective cross-coupling of 3-Bromo-2-fluoro-5-iodopyridine. This multifunctional pyridine core is a valuable building block, but its successful and selective functionalization hinges on a nuanced understanding of catalyst systems and reaction conditions. This guide is structured to provide direct, actionable advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in a palladium-catalyzed cross-coupling reaction?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is determined by the carbon-halogen bond dissociation energy (BDE). The reactivity trend is C-I > C-Br > C-Cl > C-F.[1][2] Therefore, for this compound, the C-I bond at the 5-position is the most labile and will preferentially undergo oxidative addition to the palladium(0) catalyst under milder conditions. The C-Br bond at the 3-position is the next most reactive, while the C-F bond at the 2-position is generally inert to typical palladium cross-coupling conditions.
Q2: How does the electronic nature of the pyridine ring and the fluoro substituent influence reactivity?
A2: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which can influence the rate of oxidative addition.[3] The strongly electron-withdrawing fluoro group at the 2-position further decreases electron density at the adjacent C-3 position, potentially making the C-Br bond slightly less reactive than a C-Br bond on a non-fluorinated pyridine. However, the dominant factor for selectivity remains the inherent reactivity difference between the C-I and C-Br bonds.
Q3: Is it possible to achieve selective coupling at the C-3 (bromo) position without reacting at the C-5 (iodo) position?
A3: Achieving selective coupling at the less reactive C-Br bond in the presence of a more reactive C-I bond is highly challenging and generally not feasible through standard cross-coupling protocols. The vast majority of catalytic systems will favor reaction at the C-I bond first. To functionalize the C-3 position, a sequential coupling strategy is the most reliable approach: first, couple at the C-5 position, and then, under more forcing conditions, couple at the C-3 position.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Lack of Selectivity - Mixture of Mono- and Di-Substituted Products
Question: I am attempting a selective mono-coupling at the C-5 iodo position, but I am observing significant amounts of the di-substituted product (coupling at both C-5 and C-3). How can I improve selectivity for the mono-arylated/alkynylated/aminated product?
Answer: This issue typically arises from reaction conditions that are too harsh, leading to the activation of the less reactive C-Br bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures provide the activation energy needed to cleave the stronger C-Br bond. Start by screening temperatures from room temperature up to 60-80 °C.
-
Reduce Reaction Time: Prolonged reaction times can lead to the slow but eventual coupling at the C-3 position. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and the desired mono-coupled product is maximized.[4]
-
Use a Weaker Base: For Suzuki-Miyaura couplings, switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder bases such as K₂CO₃ or NaHCO₃.[5] For Buchwald-Hartwig aminations, a careful choice of base is also crucial.[6]
-
Choose a Less Reactive Catalyst System: While highly active catalysts are often desirable, a less reactive system can sometimes offer better selectivity. For instance, using a simple Pd(PPh₃)₄ catalyst might be more selective than a more active catalyst with bulky, electron-rich phosphine ligands under certain conditions.
Issue 2: Low or No Conversion to the Desired Product
Question: My reaction is not proceeding, or the yield of the desired coupled product is very low. What are the likely causes and how can I fix this?
Answer: Low or no conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
Reagent Quality: Ensure your this compound and coupling partner are pure. Impurities can poison the catalyst. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[8][9]
-
Catalyst System:
-
Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can often give more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.
-
Ligand Choice: The ligand is critical. For Suzuki-Miyaura couplings, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often effective.[10][11] For Sonogashira couplings, a combination of a palladium source and a phosphine ligand, often with a copper(I) co-catalyst, is standard.[12][13] For Buchwald-Hartwig aminations, bulky phosphine ligands are also commonly employed.[14][15]
-
-
Reaction Conditions:
-
Temperature: While high temperatures can cause selectivity issues, insufficient heat may lead to low conversion. A systematic temperature screen is recommended.
-
Base: The base plays a crucial role. Ensure the chosen base is strong enough for the specific coupling reaction and is sufficiently soluble in the reaction medium.
-
Catalyst Selection Tables for Selective C-5 Coupling
The following tables provide starting points for catalyst and condition screening for various cross-coupling reactions targeting the C-5 iodo position of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 85-95 | Highly active system, good for a range of boronic acids.[10] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 80-92 | A robust and widely used catalyst system.[16] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90-100 | 75-90 | A classic catalyst, may offer good selectivity under milder conditions.[17] |
Table 2: Sonogashira Coupling Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N (2) | THF | 25-50 | 70-90 | Standard conditions for Sonogashira coupling.[12] |
| PdCl₂(PPh₃)₂ (2) | - | CuI (5) | DIPEA (3) | DMF | 50-70 | 75-95 | Often used for less reactive halides. |
Table 3: Buchwald-Hartwig Amination Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2) | (±)-BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 80-95 | A common and effective system for amination.[18] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 85-98 | Bulky ligands like XPhos are excellent for challenging substrates.[11] |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-5 position of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound and the arylboronic acid.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-bromo-2-fluoropyridine.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Managing regioselectivity issues in "3-Bromo-2-fluoro-5-iodopyridine" reactions
Technical Support Center: 3-Bromo-2-fluoro-5-iodopyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, polyhalogenated building block. Here, we address the critical challenge of managing regioselectivity in cross-coupling and substitution reactions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to achieve predictable and high-yielding outcomes in your synthetic campaigns.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific, problem-oriented questions that frequently arise during the functionalization of this compound.
Q1: I am attempting a Suzuki-Miyaura coupling and observing a mixture of products at the iodo and bromo positions. How can I ensure exclusive selectivity at the 5-iodo position?
Root Cause Analysis: This is a classic issue of competitive reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) center.[1][2] The reactivity is governed by the carbon-halogen bond dissociation energy, which follows the well-established trend: C-I < C-Br < C-Cl < C-F.[3][4] Consequently, the C-I bond at the 5-position is significantly more reactive than the C-Br bond at the 3-position.[5] Obtaining a mixture indicates your reaction conditions are too harsh, providing enough energy to overcome the activation barrier for C-Br bond cleavage.
Solution: Exploit the Reactivity Differential with Mild Conditions.
To achieve high selectivity for the C-5 iodo position, you must use conditions that are just energetic enough to activate the C-I bond but not the C-Br bond.
-
Catalyst Choice: Use a less reactive, yet effective, palladium catalyst. Palladium tetrakis(triphenylphosphine), Pd(PPh₃)₄, is an excellent choice as it is generally less active than more modern Buchwald-type catalysts and operates well at lower temperatures.[5]
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature low, typically between room temperature and 60 °C. Higher temperatures (>80 °C) will inevitably lead to competing C-Br activation.
-
Base Selection: Employ a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄). Stronger bases like sodium tert-butoxide can sometimes promote side reactions.
Recommended Protocol: See "Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position" for a detailed experimental procedure.
Q2: After a successful reaction at the 5-iodo position, I want to perform a Sonogashira coupling at the 3-bromo position. What conditions are required?
Root Cause Analysis: Having selectively functionalized the C-5 position, you are now dealing with a less reactive C-Br bond. Standard Sonogashira conditions that work for aryl iodides may be too mild for the C-Br bond on your new substrate. The challenge is to drive the reaction to completion without degrading the newly introduced group or the substrate itself.
Solution: Employ More Forcing Conditions and a Cu(I) Co-catalyst.
The Sonogashira reaction typically requires a copper(I) co-catalyst, which facilitates the transmetalation of the acetylide to the palladium center.[6] To activate the stronger C-Br bond, slightly more forcing conditions are necessary.
-
Catalyst System: A combination of a palladium(II) source like PdCl₂(PPh₃)₂ and copper(I) iodide (CuI) is standard and effective.[7]
-
Temperature: Higher temperatures, typically in the range of 80-100 °C, are required to facilitate the oxidative addition at the C-Br bond.[8]
-
Base/Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial, often serving as both the base and part of the solvent system with a co-solvent like THF or DMF.[9]
Recommended Protocol: See "Protocol 2: Sequential Sonogashira Coupling at the C-3 Position" for a detailed experimental procedure.
Q3: I'm trying a cross-coupling reaction with a strong, nucleophilic base (e.g., NaOtBu) and an amine nucleophile, but I'm primarily getting substitution of the 2-fluoro group. How do I prevent this unwanted SNAr reaction?
Root Cause Analysis: The 2-fluoro substituent is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen and the other halogens, which stabilize the negative charge in the Meisenheimer intermediate complex formed during the SNAr mechanism.[10] The C-F bond is polarized and, when attacked by a potent nucleophile (like an alkoxide or even some amines under harsh conditions), the fluoride ion is an excellent leaving group in this context.[11]
Solution: Judicious Choice of Reaction Type and Base.
-
Avoid Strong Nucleophilic Bases: For palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, use non-nucleophilic bases. Inorganic bases like Cs₂CO₃, K₃PO₄, or weaker organic bases are preferable to alkoxides (like NaOtBu) when SNAr is a risk. For Buchwald-Hartwig aminations, while NaOtBu is common, its use here requires careful temperature control to favor the Pd-catalyzed cycle over direct SNAr.[12][13]
-
Separate the Steps: If you intend to perform both a cross-coupling and an SNAr, perform them sequentially. Complete the palladium-catalyzed reaction first under non-SNAr conditions. Then, introduce the strong nucleophile in a separate step to target the 2-fluoro position.
-
Temperature Management: SNAr reactions are often kinetically controlled. Lowering the temperature of your cross-coupling reaction can significantly disfavor the SNAr pathway.
Frequently Asked Questions (FAQs)
What is the established reactivity order for the halogens on this pyridine ring in palladium-catalyzed cross-couplings?
The reactivity order is dictated by the ease of the oxidative addition step and follows the inverse of the carbon-halogen bond strength.[3][14][15]
Reactivity Order: Iodo (C-5) > Bromo (C-3) >> Fluoro (C-2)
This predictable hierarchy is the cornerstone of achieving regioselectivity. The C-I bond will react under the mildest conditions, followed by the C-Br bond under more forcing conditions. The C-F bond is generally inert to palladium cross-coupling but is the primary site for SNAr.[16]
Caption: Relative reactivity of halogen sites.
What is the primary role of the 2-fluoro substituent?
The 2-fluoro group has two critical electronic functions:
-
SNAr Handle: As discussed, it is the primary site for nucleophilic aromatic substitution, allowing for the introduction of O-, N-, and S-nucleophiles.[17][18]
-
Electronic Activation: Its powerful inductive electron-withdrawing effect makes the entire pyridine ring more electron-deficient. This activates the C-I and C-Br bonds, making them more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This means the molecule is generally more reactive in cross-coupling reactions than non-fluorinated analogues.
Can I perform a sequential, one-pot functionalization at both the C-5 and C-3 positions?
Yes, this is a highly effective strategy that leverages the molecule's orthogonal reactivity. The key is a stepwise change in reaction conditions.
Caption: Workflow for sequential one-pot coupling.
The process involves:
-
Performing the first coupling at the C-5 iodo position under mild conditions until the starting material is consumed (monitored by TLC or LC-MS).
-
Without workup, introduce the reagents for the second coupling (e.g., new boronic acid or alkyne, and potentially a more robust catalyst/ligand if needed).
-
Increase the reaction temperature to activate the C-3 bromo position and drive the second reaction to completion.
Data & Protocols
Table 1: Recommended Conditions for Selective Cross-Coupling
| Target Position | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Selectivity |
| C-5 (Iodo) | Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 60-80 | >90 | >98:2 (C-5:C-3) |
| C-5 (Iodo) | Sonogashira | PdCl₂(PPh₃)₂ (3%) | - | Et₃N (3.0) | THF | RT - 40 | >85 | >95:5 (C-5:C-3) |
| C-3 (Bromo) | Suzuki-Miyaura | Pd(OAc)₂ (3%) | SPhos (6%) | K₃PO₄ (2.0) | Toluene/H₂O | 100-110 | >80 | (On C-5 modified substrate) |
| C-3 (Bromo) | Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (1.5) | Toluene | 100 | >75 | (On C-5 modified substrate) |
Yields and selectivity are estimates based on established principles and can vary with specific substrates.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Objective: To synthesize a 5-aryl-3-bromo-2-fluoropyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Sequential Sonogashira Coupling at the C-3 Position
-
Objective: To synthesize a 5-aryl-3-alkynyl-2-fluoropyridine derivative from the product of Protocol 1.
-
Materials:
-
5-Aryl-3-bromo-2-fluoropyridine (from Protocol 1, 1.0 equiv)
-
Terminal alkyne (1.3 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing the 5-aryl-3-bromo-2-fluoropyridine, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Stability of "3-Bromo-2-fluoro-5-iodopyridine" under various reaction conditions
Welcome to the technical support hub for 3-Bromo-2-fluoro-5-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, polyhalogenated pyridine building block into their synthetic workflows. My aim is to provide you with in-depth, field-tested insights into the stability and reactivity of this compound, moving beyond catalog specifications to address the practical challenges you may face in the lab. Here, we will explore the causality behind experimental outcomes and provide robust, validated protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and recommended storage conditions for this compound?
A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions. However, long-term stability requires attention to three key factors: light, air, and temperature. The C-I bond, in particular, can be susceptible to homolytic cleavage upon exposure to UV light, potentially leading to discoloration and the formation of radical impurities. While less reactive than the C-I bond, the C-Br bond can also be affected.
For optimal shelf-life and purity, adhere to the following storage protocol:
-
Temperature: Store at 2-8°C. Refrigeration minimizes the rate of any potential slow decomposition pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly critical if the compound will be stored for extended periods, as it mitigates the risk of oxidative degradation.
-
Light: Keep the container tightly sealed in a dark place, for instance, by using an amber vial or by wrapping the container in aluminum foil.[1]
Q2: In palladium-catalyzed cross-coupling reactions, which halogen is expected to react first?
A2: The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition steps follows the general trend: C-I > C-Br > C-Cl > C-F.[2][3] Therefore, for this compound, the carbon-iodine bond at the 5-position is the most reactive site and will undergo selective oxidative addition under standard Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling conditions. This high degree of selectivity allows for the sequential functionalization of the pyridine ring, making it a highly valuable synthetic intermediate. The C-Br bond will react next, typically requiring more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems), while the C-F bond is generally unreactive in these transformations.
Q3: Can I perform a lithiation or Grignard reaction on this molecule? Which position is most likely to react?
A3: Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridine rings. For this compound, the 2-fluoro substituent is a potent directing group for lithiation at the C3 position. However, the presence of bromine at C3 complicates this. A more likely scenario involves halogen-metal exchange. The C-I bond is the most susceptible to exchange with organolithium reagents (like n-BuLi or t-BuLi) or in Grignard formation. This would selectively generate a lithiated or magnesiated species at the C5 position.
Attempting direct C-H lithiation with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) could be complex. While the fluorine at C2 directs to C3, the existing bromine atom at that site would likely undergo halogen-metal exchange instead.[4][5] Therefore, selective functionalization via metalation is most predictably achieved at the C5 position through halogen-metal exchange of the iodo group.
Troubleshooting Guide
Here we address specific issues that you may encounter during your experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no conversion in a Suzuki coupling at the C5-I position. | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[6] | Use a catalyst system known to be effective for heteroaromatic substrates. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often superior to traditional phosphines like PPh₃ for this purpose.[7][8] |
| Base Incompatibility: The chosen base may not be optimal for activating the boronic acid or may be causing degradation of the starting material. | For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective bases with sensitive substrates.[6][9] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. | |
| Formation of a significant amount of debrominated or deiodinated byproduct. | Proto-demetalation: If a metalated intermediate (e.g., from a halogen-metal exchange) is formed, it can be quenched by trace amounts of water or other proton sources in the reaction mixture. | Rigorously dry all solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly distilled anhydrous solvents. |
| Hydrodehalogenation: This can be a side reaction in some palladium-catalyzed processes, particularly under hydrogenative conditions or with certain hydride sources. | Scrutinize all reagents for potential hydride sources. If using a base like NaOBu-t, ensure it is of high purity. | |
| Reaction proceeds at both the C5-I and C3-Br positions in a cross-coupling reaction. | Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the less reactive C-Br bond also participating in the reaction. | To maintain selectivity for the C-I bond, use milder conditions. Lower the reaction temperature, reduce the reaction time, and use a highly active catalyst system that can facilitate the reaction under less forcing conditions. |
| Nucleophilic aromatic substitution (SNAr) occurs instead of the desired cross-coupling. | Presence of a Strong Nucleophile: The electron-deficient nature of the pyridine ring, exacerbated by the fluorine at C2, makes it susceptible to SNAr, especially at the C2 and C6 positions. | Avoid strong, hard nucleophiles (e.g., alkoxides, primary/secondary amines at high temperatures without a catalyst). For C-N bond formation, a Buchwald-Hartwig amination is the preferred method over an uncatalyzed SNAr.[10][11] |
Visualizing Reactivity: A Decision Workflow
The following diagram illustrates the decision-making process for selectively functionalizing this compound.
Caption: Decision workflow for selective reactions of this compound.
Key Experimental Protocols
The following protocols are provided as validated starting points for common transformations. As a Senior Application Scientist, I stress that optimization may be necessary based on your specific substrate and desired outcome.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is designed for high selectivity, targeting the most reactive C-I bond.
Objective: To synthesize a 5-aryl-3-bromo-2-fluoropyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv), finely powdered
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle 3 times).
-
Under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand.
-
Add anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Iodo Position
This protocol facilitates C-N bond formation with high selectivity for the C-I position.
Objective: To synthesize a 5-(amino)-3-bromo-2-fluoropyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
BrettPhos-precatalyst (e.g., G3 or G4) (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv), as a 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst and this compound.
-
Add anhydrous THF.
-
Add the amine (if liquid) or a solution of the amine in THF (if solid).
-
Add the LiHMDS solution dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle: Suzuki Coupling
The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Halogen Reactivity in 3-Bromo-2-fluoro-5-iodopyridine for Drug Development
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The regioselective modification of polysubstituted pyridines, in particular, offers a powerful avenue to explore structure-activity relationships (SAR). This guide provides an in-depth technical comparison of the reactivity of the iodine, bromine, and fluorine substituents on the versatile building block, 3-bromo-2-fluoro-5-iodopyridine. By understanding the nuanced interplay of electronic and steric effects, chemists can strategically unlock a multitude of chemical transformations at each position, paving the way for the efficient synthesis of novel molecular entities.
Fundamental Principles of Halogen Reactivity on the Pyridine Ring
The reactivity of a halogen on an aromatic ring is primarily dictated by two opposing factors: its inductive effect and its ability to act as a leaving group. In the context of this compound, the electron-deficient nature of the pyridine ring further modulates this reactivity.
-
Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect decreases down the group: F > Cl > Br > I. A stronger inductive effect enhances the electrophilicity of the carbon to which the halogen is attached, making it more susceptible to nucleophilic attack.
-
Leaving Group Ability: In many reactions, particularly palladium-catalyzed cross-couplings, the carbon-halogen (C-X) bond is cleaved. The bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the leaving group ability is the inverse of the bond strength: I > Br > Cl > F.
The pyridine nitrogen acts as a strong electron-withdrawing group, particularly influencing the ortho (C2, C6) and para (C4) positions, making them more electrophilic and thus more reactive towards nucleophiles.[1][2]
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the three halogens in this compound allows for a hierarchical approach to its functionalization. The following sections detail the expected order of reactivity in common and synthetically valuable reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. The general reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I.[1][3][4] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the negative charge in the intermediate.
For this compound, the fluorine at the C2 position is the most activated towards SNAr. The proximity to the electron-withdrawing nitrogen atom significantly enhances its reactivity. Therefore, selective substitution of the fluorine atom can be achieved with a variety of nucleophiles (e.g., amines, alkoxides, thiols) under relatively mild conditions.
Predicted Reactivity Order (SNAr): F >> Br > I
Experimental Protocol: Selective SNAr of the Fluoro Group
-
Reaction: this compound + Benzylamine
-
Procedure:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzylamino)-3-bromo-5-iodopyridine.
-
dot
Caption: Generalized mechanism of SNAr at the 2-fluoro position.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is dominated by the ease of the oxidative addition step. This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. As the C-I bond is the weakest, iodides are the most reactive, followed by bromides and then chlorides.[5][6] Fluorides are generally unreactive under standard cross-coupling conditions due to the very strong C-F bond.[7]
For this compound, this differential reactivity allows for highly selective sequential couplings. The C5-I bond will react preferentially under mild Suzuki, Buchwald-Hartwig, or Sonogashira conditions, leaving the C3-Br and C2-F bonds intact. Subsequently, the C3-Br bond can be functionalized under more forcing conditions.
Predicted Reactivity Order (Cross-Coupling): I > Br >> F
| Reaction Type | C5-Iodo | C3-Bromo | C2-Fluoro |
| Suzuki-Miyaura | Highly reactive | Moderately reactive | Unreactive |
| Buchwald-Hartwig | Highly reactive | Moderately reactive | Unreactive |
| Sonogashira | Highly reactive | Moderately reactive | Unreactive |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position
-
Reaction: this compound + Phenylboronic acid
-
Procedure:
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-2-fluoro-5-phenylpyridine.
-
dot
Caption: A potential synthetic workflow for the sequential functionalization of this compound.
Steric Considerations
The substitution pattern of this compound also introduces steric factors that can influence reactivity. The fluorine at C2 and the bromine at C3 are ortho to each other, which can create steric hindrance. This may affect the approach of bulky nucleophiles in SNAr reactions or bulky ligands on the palladium catalyst in cross-coupling reactions. However, for most standard transformations, the electronic effects are expected to be the dominant factor in determining the site of reactivity.
Conclusion
The distinct electronic properties of iodine, bromine, and fluorine in this compound provide a clear and predictable hierarchy of reactivity that can be exploited for selective chemical modifications.
-
The C2-Fluoro position is the most susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of fluorine and its proximity to the ring nitrogen.
-
The C5-Iodo position is the most reactive in Palladium-Catalyzed Cross-Coupling reactions, owing to the weakness of the C-I bond.
-
The C3-Bromo position offers an intermediate reactivity, allowing for its functionalization via cross-coupling after the iodo group has reacted.
By carefully selecting reaction conditions, researchers can sequentially functionalize this versatile scaffold at each position, making this compound an invaluable tool for the rapid generation of diverse compound libraries in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-Pyridine-Synthesis-Navigating-Alternatives-to-3-Bromo-2-fluoro-5-iodopyridine
Introduction: The Central Role of Polysubstituted Pyridines and the Workhorse Reagent
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in over 60 FDA-approved drugs underscores its importance as a privileged structure.[1] Crafting complex, highly functionalized pyridines is therefore a critical task, demanding versatile and reliable building blocks. Among these, 3-bromo-2-fluoro-5-iodopyridine has emerged as a particularly valuable reagent.
Its utility stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective introduction of various functionalities, typically through sequential palladium-catalyzed cross-coupling reactions.[2] The general order of reactivity in these reactions is I > Br > Cl, making the iodine at the C5 position the most labile, followed by the bromine at C3. The fluorine at C2, while less reactive in cross-coupling, significantly influences the electronic properties of the ring and serves as a handle for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]
However, reliance on a single building block can present challenges related to cost, commercial availability, or the need for alternative substitution patterns not easily accessible from this starting material. This guide provides an in-depth comparison of alternative reagents to this compound, offering a roadmap for strategic reagent selection in the synthesis of trisubstituted pyridines. We will delve into the reactivity, synthetic utility, and practical considerations of viable alternatives, supported by experimental data and detailed protocols.
Strategic Alternatives: Expanding the Synthetic Toolbox
The ideal alternative to this compound will depend on the specific synthetic target. The key is to select a reagent that offers a different, yet equally controllable, pattern of reactivity. We will explore several classes of alternatives, focusing on other polyhalogenated pyridines that allow for selective functionalization.
Reagents with Altered Halogen Patterns: Shifting the Sites of Reactivity
A straightforward approach is to choose a pyridine core with a different arrangement or type of halogens. This allows chemists to alter the sequence of cross-coupling reactions and achieve different substitution patterns.
-
3-Bromo-2-chloro-5-iodopyridine: Replacing the fluorine with chlorine maintains a similar reactivity hierarchy (I > Br > Cl). The primary advantage here might be cost or availability. The C2-Cl bond is generally more robust than a C2-F bond towards SNAr, which could be beneficial if nucleophilic displacement at that position is not desired.
-
2,3,5-Tribromopyridine: This reagent offers three bromine atoms with subtly different reactivities, influenced by their position relative to the nitrogen atom. Generally, the bromine at C5 is the most reactive towards palladium-catalyzed coupling, followed by the one at C3, and then C2. This allows for a three-step sequential functionalization.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: This recently reported building block provides four distinct halogen atoms, offering even more intricate possibilities for sequential, site-selective reactions.[6][7] Its synthesis from readily available 2-chloro-4-fluoropyridine makes it an attractive option for generating highly complex, pentasubstituted pyridines.[6]
Reagents with Different Activating/Directing Groups
Beyond halogens, other functional groups can be used to control the regioselectivity of pyridine functionalization.
-
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine: This building block, and its bromo-analogue, offer a different approach to synthesizing 2,3,5-trisubstituted pyridines.[8] The methylsulfonyl group is a strong electron-withdrawing group and can be displaced by nucleophiles or used to direct metallation at an adjacent position. This allows for a different set of reaction conditions and compatible functional groups compared to purely halogenated pyridines.[8]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the key features and typical performance of this compound and its alternatives in the context of a sequential Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[9][10][11]
| Reagent | Typical Order of Reactivity (Cross-Coupling) | Key Advantages | Potential Disadvantages | Relative Cost (Illustrative) |
| This compound | C5-I > C3-Br > C2-F | Well-established reactivity, C2-F available for SNAr | Can be costly, limited to a specific substitution pattern |
|
| 3-Bromo-2-chloro-5-iodopyridine | C5-I > C3-Br > C2-Cl | Similar reactivity to the fluoro-analogue, potentially lower cost | C2-Cl is less susceptible to SNAr than C2-F |
|
| 2,3,5-Tribromopyridine | C5-Br > C3-Br > C2-Br | Allows for three sequential couplings, commercially available | Smaller reactivity difference between sites can lead to mixtures |
|
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | C3-I > C5-Br > C2-Cl > C4-F | Access to highly substituted pyridines, unique substitution patterns | More complex reactivity profile to control |
|
| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | C2-SO₂Me (SNAr) > C5-Cl (Cross-Coupling) | Orthogonal reactivity (SNAr and cross-coupling), versatile | Requires different synthetic strategies than all-halogen reagents |
|
Relative cost is an approximation and can vary significantly between suppliers and by quantity.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for a representative sequential Suzuki-Miyaura coupling.
Protocol 1: Sequential Suzuki-Miyaura Coupling of this compound
This two-step procedure illustrates the selective functionalization, first at the C5-I bond and subsequently at the C3-Br bond.
Step 1: Selective Coupling at the C5-Iodo Position
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-bromo-2-fluoro-5-aryl-pyridine) by column chromatography on silica gel.
Step 2: Coupling at the C3-Bromo Position
-
Setup: To a flame-dried Schlenk tube, add the 3-bromo-2-fluoro-5-aryl-pyridine from Step 1 (1.0 eq), the second arylboronic acid (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final 3,5-diaryl-2-fluoropyridine product by column chromatography.
Protocol 2: Sequential Suzuki-Miyaura Coupling of 2,3,5-Tribromopyridine
This protocol highlights the subtle changes in conditions required to differentiate between the bromine atoms.
Step 1: Selective Coupling at the C5-Bromo Position
-
Setup: To a flame-dried Schlenk tube, add 2,3,5-tribromopyridine (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube and evacuate/backfill with argon (x3).
-
Solvent Addition: Add degassed toluene and water (4:1 ratio).
-
Reaction: Heat to 90 °C for 8-12 hours.
-
Workup and Purification: Follow the procedure outlined in Protocol 1, Step 1.
Step 2: Coupling at the C3-Bromo Position
-
Setup: Use the 2,3-dibromo-5-aryl-pyridine from Step 1 (1.0 eq), the second arylboronic acid (1.2 eq), a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) (0.05 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere & Solvent: As in previous steps.
-
Reaction: Increase the temperature to 110 °C and stir for 16-24 hours.
-
Workup and Purification: Follow standard procedures.
Visualization of Synthetic Strategy
The choice of starting material is dictated by the desired final substitution pattern. The following diagram illustrates a decision-making workflow for selecting an appropriate polyhalogenated pyridine.
Caption: Decision workflow for selecting a pyridine building block.
The following diagram illustrates a generalized workflow for sequential cross-coupling reactions.
Caption: Generalized sequential cross-coupling workflow.
Conclusion and Future Outlook
While this compound remains a highly effective and popular building block for the synthesis of complex pyridines, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Reagents with different halogenation patterns or alternative activating groups provide access to a wider range of substitution patterns and can offer advantages in terms of cost and scalability. The choice of reagent should be a strategic decision based on the specific molecular target, the desired reaction sequence, and practical laboratory considerations. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the development and characterization of new, versatile building blocks will remain a key area of research.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Site-Selective Cross-Coupling of 3-Bromo-2-fluoro-5-iodopyridine
Introduction: The Strategic Value of Dihalogenated Pyridines
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are indispensable building blocks. Among these, 3-Bromo-2-fluoro-5-iodopyridine stands out as a particularly valuable intermediate. Its unique arrangement of three distinct functional handles—a highly reactive iodo group, a moderately reactive bromo group, and an electron-withdrawing fluoro group—allows for a programmed, site-selective introduction of molecular complexity. Palladium-catalyzed cross-coupling reactions are the premier tools for unlocking this potential, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
This guide provides a comparative analysis of various palladium catalyst systems for the selective functionalization of this compound. We will delve into the causality behind catalyst selection, present supporting data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide a detailed, field-proven experimental protocol.
Understanding the Reactivity Landscape
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding the differential reactivity of the carbon-halogen (C-X) bonds. The generally accepted mechanism for palladium-catalyzed cross-coupling begins with the oxidative addition of the C-X bond to a Pd(0) species.[2][3] The rate of this key step is inversely proportional to the C-X bond dissociation energy, leading to a predictable reactivity trend: C-I > C-Br > C-Cl >> C-F .[3]
For this compound, this principle dictates that under carefully controlled conditions, palladium catalysts will selectively activate the C-I bond at the 5-position over the more robust C-Br bond at the 3-position. This inherent selectivity is the cornerstone of its utility, allowing for a two-step, sequential coupling strategy to build complex molecules.
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is critical and depends on the specific transformation and desired reaction efficiency. A catalyst system is composed of a palladium precursor and a supporting ligand, which stabilizes the palladium center and modulates its reactivity. We will compare three classes of catalyst systems.
Traditional Catalyst System: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Description: A workhorse Pd(0) catalyst, commercially available and widely used for decades.[4] The triphenylphosphine (PPh₃) ligands are moderately electron-donating.
-
Expertise & Experience: Pd(PPh₃)₄ is often the first choice for routine Suzuki and Sonogashira couplings involving reactive C-I bonds. It is relatively easy to handle, though it can be sensitive to air and moisture. Its primary drawback is its often-required high catalyst loading (up to 5 mol%) and the need for elevated temperatures, which can be detrimental for sensitive substrates.[5]
-
Trustworthiness: While effective, its performance can be sluggish with less reactive partners or when attempting to activate C-Br bonds, often leading to incomplete conversion or the need for prolonged reaction times.
Robust Bidentate Ligand System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
-
Description: A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a chelating bidentate phosphine with a large "bite angle," which enhances catalyst stability and promotes the final reductive elimination step.[6]
-
Expertise & Experience: Pd(dppf)Cl₂ is renowned for its broad substrate scope and thermal stability. It is particularly effective in Suzuki couplings, often providing higher yields and cleaner reactions than Pd(PPh₃)₄, especially with challenging substrates.[5] It is an excellent choice for reliable, high-yielding couplings at the C-5 iodo position.
-
Trustworthiness: This catalyst system is a highly reliable option for a wide range of Suzuki reactions. Its well-defined structure and predictable reactivity make it a staple in both academic and industrial laboratories.
State-of-the-Art Buchwald Ligand System: Buchwald Precatalysts (e.g., SPhos Pd G3)
-
Description: These are advanced Pd(II) precatalysts featuring bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos).[7] These ligands are designed to facilitate the oxidative addition of less reactive C-Br and C-Cl bonds and accelerate the overall catalytic cycle.[8]
-
Expertise & Experience: Buchwald-type catalysts are the gold standard for challenging cross-couplings, including the Buchwald-Hartwig amination and couplings of aryl bromides under mild conditions.[9][10] For this compound, these catalysts are ideal for the second coupling step at the C-3 bromine position after the C-5 iodine has been functionalized. They can also be used for the initial C-I coupling, often at lower temperatures and with lower catalyst loadings.
-
Trustworthiness: The high activity of these catalysts allows for reactions to proceed at or near room temperature, which is critical for substrates with thermally labile functional groups. Their use has significantly expanded the scope of C-N bond formation.[9]
Data Presentation: Catalyst Performance in Key Coupling Reactions
The following tables summarize the expected performance of these catalyst systems for the site-selective coupling of this compound at the C-5 position. Data is extrapolated from reactions on structurally similar halopyridines.[3][5]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 4 | >95 | 3 |
| SPhos Pd G3 | SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | >95 | 2 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 60 | 6 | 85-95 |
| Pd(dppf)Cl₂ | dppf | CuI | Et₃N | DMF | 65 | 4 | >90 |
| DTBNpP Pd(crotyl)Cl | DTBNpP | None | DABCO | THF | RT | 18 | >90 |
Table 3: Buchwald-Hartwig Amination with Morpholine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 16 | 75-85 | 2 | | BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 65 | 16 | >95 | 2 |
Mechanistic Overview & Experimental Workflow
The catalytic cycle for these reactions is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable procedure for the selective Suzuki-Miyaura coupling at the C-5 position of this compound using the robust Pd(dppf)Cl₂ catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 319 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DME (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes.
-
Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol, 3 mol%) to the flask. The causality for using a Pd(II) precatalyst is its superior air stability compared to many Pd(0) sources, ensuring accurate catalyst loading and reproducible results.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-Bromo-2-fluoro-5-arylpyridine product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion and Authoritative Recommendations
The strategic functionalization of this compound is a powerful approach for generating novel chemical entities. The choice of palladium catalyst is paramount for achieving high efficiency and selectivity.
-
For selective C-I coupling , Pd(dppf)Cl₂ offers an excellent balance of reactivity, stability, and cost, making it the recommended choice for reliable, high-yield Suzuki reactions at the 5-position.
-
For Sonogashira couplings , traditional Pd(PPh₃)₂Cl₂/CuI systems are effective, though modern copper-free catalysts can offer milder conditions and avoid issues with alkyne homocoupling.[11]
-
For subsequent C-Br coupling or for challenging C-N bond formations , the use of Buchwald precatalysts (e.g., BrettPhos or SPhos-based systems) is strongly advised. Their high activity enables the activation of the stronger C-Br bond under conditions that preserve the integrity of the molecule.[7][12]
By logically selecting the catalyst system based on the specific C-X bond being targeted and the nature of the coupling partners, researchers can efficiently navigate the synthesis of complex, highly functionalized pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-2-fluoro-5-iodopyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The strategic functionalization of these rings allows for the fine-tuning of molecular properties crucial for biological activity and material performance. 3-Bromo-2-fluoro-5-iodopyridine is a particularly valuable synthetic intermediate, offering three distinct points for modification. The differential reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions provides a powerful platform for regioselective synthesis.
This guide offers a direct, data-supported comparison of two cornerstone C-C bond-forming reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this compound. We will delve into the mechanistic underpinnings, compare reaction yields from analogous systems, and discuss the practical advantages and limitations of each methodology, providing researchers with the insights needed to make informed decisions in their synthetic campaigns.
The Critical Factor: Regioselectivity in Dihalogenated Pyridines
The synthetic utility of this compound hinges on the predictable and selective reaction at one of its halogenated positions. The key to this selectivity lies in the first step of the catalytic cycle for most palladium-catalyzed cross-couplings: oxidative addition. The rate of oxidative addition of a C-X bond to a Pd(0) center follows a well-established trend: C-I > C-Br > C-Cl .[1]
For the substrate , this reactivity hierarchy dictates that a palladium catalyst will selectively activate the carbon-iodine bond at the C5 position over the carbon-bromine bond at the C3 position. This intrinsic reactivity profile makes this compound an excellent substrate for mono-functionalization at the C5 position, leaving the C3-bromo position available for subsequent, orthogonal transformations. Both the Suzuki and Stille reactions are expected to proceed with high fidelity at the C5 iodo-position.
The Suzuki-Miyaura Coupling: A Versatile and Low-Toxicity Workhorse
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and environmental impact of the boron-containing reagents and byproducts.[2][3]
Catalytic Cycle and Mechanistic Considerations
The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A crucial distinction from the Stille coupling is the requirement for a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance and Yield Data
While direct head-to-head studies on this compound are not prevalent, extensive data exists for the Suzuki coupling of analogous iodo- and bromo-pyridines. These reactions typically proceed in moderate to excellent yields, demonstrating the robustness of the method.[6]
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ / 1,4-Dioxane:H₂O | 85-95 | 60-85 | [6] |
| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Tolylboronic acid | Pd(PPh₃)₄ (5) / SPhos (5) | K₃PO₄ / Toluene:H₂O | 100 | 98 (mono-adduct) | [7] |
| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ / EtOH:H₂O | Reflux | 95 | [8] |
Table 1: Representative yields for Suzuki-Miyaura couplings on various bromopyridine substrates.
The Stille Coupling: Unmatched Functional Group Tolerance
The Stille reaction couples an organotin reagent (organostannane) with an organic halide.[9] It is renowned for its exceptional tolerance of a wide array of sensitive functional groups, as the reaction conditions are typically neutral and do not require a strong base.[10] This makes it a superior choice for the synthesis of complex, highly functionalized molecules.[10]
Catalytic Cycle and Mechanistic Considerations
The mechanism of the Stille coupling is similar to the Suzuki reaction but does not require activation by a base.[9] The transmetalation step occurs directly between the organopalladium(II) halide intermediate and the neutral organostannane. The organotin reagents are generally stable to air and moisture, simplifying handling.[11] However, a significant drawback is the high toxicity of organostannanes and the often-challenging removal of tin-containing byproducts from the reaction mixture.[9]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Performance and Yield Data
The Stille coupling is highly effective for halogenated pyridines, including substrates with differential reactivity like 3-bromo-2-chloropyridine, which serves as an excellent analogue for our target molecule. Yields are typically good to excellent.[12] The addition of a co-catalyst, such as copper(I) iodide (CuI), can sometimes accelerate the transmetalation step and improve yields.[13]
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Additive / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-chloropyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - / Toluene | 110 | 16 | 75 | [12] |
| 2 | 3-Bromo-2-chloropyridine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (5) / DMF | 80 | 8 | 88 | [12] |
| 3 | 3,5-Dibromo-2-pyrone | Tributylphenyltin | Pd(PPh₃)₄ (5) | CuI (10) / Toluene | 100 | 0.5 | 94 (C3-coupling) | [14] |
| 4 | 5,5'-Dibromo-2,2'-bipyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - / Toluene | 110 | 18 | 95 | [15] |
Table 2: Representative yields for Stille couplings on various halopyridine and related substrates.
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Analysis for this compound |
| Yield | Generally good to excellent (70-98%). | Generally good to excellent (75-95%). | Both methods are capable of delivering high yields for the C5-arylation. The optimal choice may depend on the specific coupling partner. |
| Regioselectivity | High (C-I >> C-Br). | High (C-I >> C-Br). | Both reactions will proceed with high selectivity at the C5-iodo position due to the intrinsic reactivity of the C-X bond. |
| Reagent Toxicity | Low. Boronic acids and their byproducts are generally non-toxic. | High. Organotin reagents are highly toxic and require careful handling and disposal. | Major advantage for Suzuki. This is a critical consideration for process safety, scalability, and environmental impact ("green chemistry"). |
| Workup/Purification | Relatively straightforward. Boron byproducts are often water-soluble. | Can be difficult. Removal of tin byproducts often requires specific workups (e.g., KF wash) or challenging chromatography.[16] | Major advantage for Suzuki. The ease of purification for Suzuki couplings can significantly reduce development time and cost. |
| Functional Group Tolerance | Very good, but can be limited by the required base, which may not be compatible with sensitive functional groups (e.g., esters).[4] | Excellent. Generally considered superior due to the neutral reaction conditions.[10] | Advantage for Stille. If the coupling partner or the pyridine substrate contains base-sensitive functionalities, Stille offers a more robust and reliable pathway. |
| Reagent Stability & Availability | Boronic acids are generally stable solids, and a vast library is commercially available.[2] | Organostannanes are air and moisture stable liquids or solids, with many commercially available.[11] | Both methods benefit from a wide range of available coupling partners. |
Experimental Protocols
Protocol 1: Representative Suzuki Coupling of this compound
(Based on general procedures for halopyridines[6])
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-3-bromo-2-fluoropyridine.
Protocol 2: Representative Stille Coupling of this compound
(Based on the procedure for 3-bromo-2-chloropyridine[12])
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-5 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound and the Pd(PPh₃)₄ catalyst.
-
Add anhydrous and degassed toluene via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-3-bromo-2-fluoropyridine.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective and reliable methods for the regioselective functionalization of this compound at the C5 position. The choice between them is a strategic one, dictated by the specific needs of the synthetic project.
-
The Suzuki-Miyaura coupling should be considered the default, first-line choice. Its primary advantages are operational simplicity, the low toxicity of its reagents, and a more straightforward purification process. For most applications, especially in early-stage discovery and for scaling up, these benefits are decisive.
-
The Stille coupling remains an essential tool for complex syntheses involving base-sensitive functional groups. Its exceptional functional group tolerance under neutral conditions provides a critical advantage where the Suzuki coupling might fail or give lower yields. Researchers should weigh this synthetic power against the significant drawbacks of reagent toxicity and the more demanding purification required to remove tin residues, which is a critical concern in pharmaceutical development.
Ultimately, a thorough understanding of both methodologies empowers the synthetic chemist to select the optimal tool for the task, enabling the efficient and strategic construction of novel polysubstituted pyridine derivatives.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.msu.edu [chemistry.msu.edu]
A Strategic Guide to Dihalogenated Fluoropyridines: 3-Bromo-2-fluoro-5-iodopyridine vs. 3,5-Dibromo-2-fluoropyridine in Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are indispensable building blocks. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these motifs highly sought after in the design of novel therapeutics.[1][2][3][4][5] Among the vast array of available synthons, dihalogenated 2-fluoropyridines offer medicinal chemists a powerful platform for molecular diversification through selective cross-coupling reactions.
This guide provides an in-depth comparison of two such critical intermediates: 3-Bromo-2-fluoro-5-iodopyridine and 3,5-dibromo-2-fluoropyridine . While structurally similar, the subtle difference in their halogen substitution pattern—an iodine versus a bromine at the C5 position—creates a profound divergence in their synthetic utility and strategic application. We will explore the principles governing their reactivity, provide supporting experimental frameworks, and illustrate how a deliberate choice between these two reagents can unlock entirely different synthetic pathways.
Pillar 1: The Principle of Regioselective Reactivity
The synthetic utility of polyhalogenated heterocycles is fundamentally dictated by the differential reactivity of their carbon-halogen (C-X) bonds in transition metal-catalyzed cross-coupling reactions.[6][7] Two primary factors govern this selectivity:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition of the C-X bond to the low-valent metal catalyst (typically Pd(0)) is often the rate-determining step.[7] The ease of this step is inversely related to the BDE of the C-X bond. The established reactivity order is C-I < C-Br < C-Cl << C-F.[8] This principle makes the C-I bond the most labile and, therefore, the most reactive site in a molecule containing multiple different halogens.
-
Electronic Environment of the Pyridine Ring: The position of the halogen relative to the ring nitrogen significantly influences its reactivity. Halides at positions alpha to the nitrogen (C2/C6) are generally more reactive due to the electron-deficient nature of these carbons, which facilitates oxidative addition.[6][9]
Applying these principles allows us to predict the reactivity of our two target molecules with a high degree of confidence.
-
For this compound: The presence of both a bromine and an iodine atom creates a highly predictable system. The much lower BDE of the C-I bond compared to the C-Br bond dictates that palladium-catalyzed cross-coupling reactions will occur with exceptional selectivity at the C5 position . This inherent and reliable selectivity is the cornerstone of its synthetic value, enabling a stepwise and controlled functionalization strategy.
-
For 3,5-dibromo-2-fluoropyridine: This molecule presents a more nuanced challenge. With two identical C-Br bonds, the intrinsic reactivity difference is minimal. Regioselectivity is therefore less pronounced and highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent.[8][10] While mono-functionalization can be achieved, the potential for di-substituted byproducts is a critical consideration.
Pillar 2: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[11][12][13][14] A comparison of our two reagents in this context starkly illustrates their divergent synthetic roles.
Case Study 1: The Sequential Functionalization Strategy with this compound
The predictable reactivity of the C-I bond allows for a robust, two-step synthetic sequence. First, a Suzuki coupling is performed to introduce a desired aryl or heteroaryl group at the C5 position, leaving the C3-bromo substituent untouched. The resulting 3-bromo-2-fluoro-5-arylpyridine intermediate can then be subjected to a second, distinct cross-coupling reaction at the C3 position. This powerful one-two approach is invaluable for building complex, unsymmetrically substituted pyridine cores.
Caption: Sequential functionalization workflow for this compound.
Case Study 2: The Challenge of Selectivity with 3,5-Dibromo-2-fluoropyridine
When 3,5-dibromo-2-fluoropyridine is subjected to Suzuki coupling conditions with one equivalent of a boronic acid, a mixture of products is often possible: the C3-coupled product, the C5-coupled product, and the C3,C5-dicoupled product. Achieving high selectivity for a single mono-arylated isomer requires careful optimization and is not always trivial. In many applications, this reagent is used with an excess of the coupling partner to intentionally synthesize the symmetrically di-substituted product.
Caption: Possible Suzuki coupling outcomes for 3,5-dibromo-2-fluoropyridine.
Data Summary: Head-to-Head Comparison
| Feature | This compound | 3,5-Dibromo-2-fluoropyridine |
| Key Structural Feature | Contains C-I and C-Br bonds | Contains two C-Br bonds |
| Primary Reactive Site | C5 (Iodine) | C3 and C5 (Bromine) |
| Selectivity Profile | Highly predictable and selective for C5 | Condition-dependent; risk of mixed products |
| Primary Synthetic Strategy | Sequential, unsymmetrical di-functionalization | Symmetrical di-functionalization or optimized mono-functionalization |
| Key Advantage | Precise control over substituent placement | Access to C3,C5-symmetrical pyridines |
| Potential Challenge | Higher cost and potential light sensitivity | Achieving high regioselectivity for mono-substitution |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are provided as robust starting points for researchers. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Protocol 1: Selective C5-Arylation of this compound via Suzuki Coupling
This procedure is designed to selectively couple an aryl group at the C5-iodide position.
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Strategic Advantage of 3-Bromo-2-fluoro-5-iodopyridine in Modern Drug Discovery: A Comparative Guide
In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. The ability to selectively and efficiently introduce diverse functionalities onto a core scaffold is a key determinant in the pace and success of a drug discovery program. Among the plethora of heterocyclic building blocks, multi-halogenated pyridines have emerged as exceptionally versatile precursors, offering a palette of reactive sites for sequential and site-selective modifications. This guide provides an in-depth technical comparison of 3-Bromo-2-fluoro-5-iodopyridine , a tri-substituted pyridine that offers a distinct tactical advantage in the synthesis of complex molecular entities. We will objectively compare its performance with other halogenated pyridine alternatives, supported by experimental data and mechanistic rationale, to provide researchers, scientists, and drug development professionals with a clear understanding of its efficacy as a precursor in drug discovery.
The Principle of Orthogonal Reactivity: A Chemist's Strategic Blueprint
The core utility of precursors like this compound lies in the principle of orthogonal reactivity . This refers to the ability to address one reactive site in the presence of others, based on the differential reactivity of the leaving groups—in this case, the three different halogen atoms. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl . This hierarchy allows for a stepwise and regioselective functionalization of the pyridine core, enabling the construction of complex molecules with a high degree of precision.
The fluorine atom at the 2-position, being largely unreactive in these cross-coupling reactions, serves to modulate the electronic properties of the pyridine ring and can impart desirable pharmacokinetic properties, such as enhanced metabolic stability, in the final drug candidate.
Caption: Orthogonal reactivity of this compound.
Comparative Analysis of Halogenated Pyridine Precursors
To fully appreciate the advantages of this compound, it is instructive to compare its reactivity with other commonly used di- and tri-halogenated pyridine building blocks.
Alternative 1: 3,5-Dibromo-2-fluoropyridine
This precursor offers two reactive bromine sites. While sequential coupling is possible, the differentiation between the two identical halogens can be challenging and often requires careful control of stoichiometry or the use of specialized catalytic systems to achieve regioselectivity.
Alternative 2: 2-Chloro-3-bromo-5-iodopyridine
Similar to our target molecule, this precursor also possesses three different halogens, offering orthogonal reactivity. The primary difference lies in the substitution pattern, which can influence the electronic environment and steric accessibility of the reactive sites.
Experimental Data: A Head-to-Head Comparison
The true measure of a precursor's efficacy lies in its performance in key synthetic transformations. Below, we present a comparative analysis of this compound and its alternatives in Sonogashira and Suzuki cross-coupling reactions, two of the most pivotal reactions in drug discovery.
Sonogashira Coupling: Targeting the Most Reactive Site
The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is an excellent test of the chemoselectivity of a polyhalogenated precursor.
Table 1: Comparative Yields in Sonogashira Coupling Reactions
| Precursor | Coupling Partner | Reaction Conditions | Position of Coupling | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt | C5 (Iodo) | ~95% (inferred) | [1] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt | C3/C5 (Bromo) | ~80-90% (mono-alkynylated) | [2] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄, CuI, THF/Et₃N, rt | C6 (Bromo) | 85-93% | [3] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from reactions run under highly similar and standard Sonogashira conditions to provide a reasonable comparison.
Analysis: this compound demonstrates excellent reactivity and selectivity at the C5-iodo position under mild, room-temperature conditions. This allows for the clean introduction of an alkynyl moiety while preserving the bromo group for a subsequent, different coupling reaction. In contrast, while 3,5-dibromo-2,6-dichloropyridine also reacts efficiently, controlling the reaction to achieve mono-alkynylation at a specific position can be more challenging.
Suzuki Coupling: Sequential Functionalization
Following the initial Sonogashira coupling at the iodo-position, the bromo-position of the resulting product from this compound is now available for a second, different cross-coupling reaction, such as a Suzuki coupling.
Caption: Stepwise functionalization of this compound.
Case Study: Synthesis of GPR119 Modulators
The practical utility of this compound is exemplified in its use as a key precursor in the synthesis of GPR119 modulators, which are of interest for the treatment of type 2 diabetes and obesity. A patent application describes a synthetic route where the precursor is sequentially functionalized to build the complex target molecule.[1][4]
Experimental Protocols
To facilitate the application of this versatile precursor, we provide representative, detailed experimental protocols for sequential Sonogashira and Suzuki cross-coupling reactions.
Protocol 1: Regioselective Sonogashira Coupling of this compound
Objective: To synthesize 3-bromo-2-fluoro-5-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Subsequent Suzuki Coupling
Objective: To synthesize 2-fluoro-3-phenyl-5-(phenylethynyl)pyridine.
Materials:
-
3-bromo-2-fluoro-5-(phenylethynyl)pyridine (from Protocol 1) (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromo-2-fluoro-5-(phenylethynyl)pyridine, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a highly efficacious precursor for drug discovery due to its well-defined orthogonal reactivity. The predictable, hierarchical reactivity of its three distinct halogen atoms allows for the strategic and sequential introduction of molecular complexity. This level of control is often more challenging to achieve with precursors bearing identical or less differentiated reactive sites. For research and drug development professionals, the ability to build complex molecules in a controlled, stepwise manner is not just a synthetic convenience—it is a critical enabler of innovation, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cost-benefit analysis of using "3-Bromo-2-fluoro-5-iodopyridine" in scale-up synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Highly Functionalized Heterocycles
In the landscape of modern drug discovery and agrochemical development, pyridine scaffolds are ubiquitous and of paramount importance.[1][2] Their presence in numerous FDA-approved drugs and biologically active molecules highlights their role as a privileged structural motif.[2][3] However, the therapeutic efficacy and novelty of a molecule often hinge on the precise arrangement of substituents around this core. This has driven a demand for complex, "pre-functionalized" building blocks that offer synthetic chemists a strategic advantage.
This guide provides an in-depth cost-benefit analysis of one such advanced intermediate: 3-Bromo-2-fluoro-5-iodopyridine . We will move beyond a simple cataloging of properties to explore the economic and synthetic trade-offs inherent in employing this high-value reagent in scale-up campaigns, providing the data-driven insights necessary for informed decision-making in process development.
Molecular Profile: A Toolkit for Sequential Chemistry
The synthetic power of this compound lies in the distinct reactivity of its three halogen substituents. This tri-functionalization is not redundant; rather, it offers a pre-programmed roadmap for regioselective and sequential chemical transformations.
-
Iodine (C5): As the most labile of the halogens in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the C-I bond is the primary site for introducing molecular complexity. Its high reactivity allows for selective functionalization under mild conditions, often leaving the C-Br bond intact.
-
Bromine (C3): The C-Br bond is also amenable to cross-coupling and metal-halogen exchange, but it is significantly less reactive than the C-I bond. This reactivity differential is the cornerstone of its utility, enabling a second, distinct transformation after the iodine has been addressed.
-
Fluorine (C2): The electron-withdrawing nature of the fluorine atom at the 2-position serves a dual purpose. First, it activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] Second, the inclusion of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as pKa and lipophilicity, and to enhance metabolic stability or binding affinity.
Cost-Benefit Analysis: A Strategic Investment
The decision to use a high-cost starting material like this compound must be weighed against the potential savings in time, resources, and overall yield in a multi-step synthesis.
The "Cost" Argument: A High Initial Outlay
There is no escaping the primary drawback: a high per-gram cost. While pricing for this specific isomer is subject to supplier and quantity, analogous tri-halogenated pyridines are premium-priced reagents.[5][6][7] This cost is driven by:
-
Complex Multi-Step Synthesis: The production of such a precisely substituted heterocycle is non-trivial, requiring multiple, well-controlled steps that may include challenging bromination, iodination, and fluorination reactions.[8][9][10][11]
-
Purification Challenges: Isolating the desired isomer from potential side-products necessitates rigorous purification, often involving costly chromatography at scale.
-
Low Volume Demand: As a specialized reagent, it is not produced on the same commodity scale as simpler building blocks, limiting economies of scale.
The "Benefit" Argument: Step Economy and Efficiency
The justification for the high initial cost becomes apparent when evaluating the entire synthetic route. The primary benefits are synthetic convergence and step economy.[12]
-
Reduced Step Count: Using this building block can dramatically shorten a synthetic pathway by eliminating the need to perform sequential halogenation and/or fluorination steps on a simpler pyridine core. Each eliminated step saves on raw materials, solvents, energy, labor, and analytical testing.
-
Improved Overall Yield: In a linear synthesis, overall yield is the mathematical product of the yields of each individual step. A 10-step synthesis with an average yield of 90% per step results in a final yield of only 35%. A 5-step synthesis with the same average yield provides a much-improved 59% overall yield. By starting with a more complex fragment, the number of steps involving the core scaffold is reduced, often protecting and maximizing the overall yield.
-
Predictable Regioselectivity: The need to develop and optimize regioselective halogenation reactions is obviated. The positions are pre-set, removing a significant process development hurdle and de-risking the scale-up campaign.
-
Access to Novel Chemical Space: This intermediate provides a direct entry point to a class of highly substituted pyridines that are valuable in medicinal chemistry but may be difficult to access through other means.[13][14][15]
Comparative Analysis with Alternative Strategies
| Strategy | Cost of Starting Material | Development Time & Risk | Process Mass Intensity (PMI) | Overall Cost-Effectiveness |
| Using this compound | High | Low: Regiochemistry is fixed. | Lower: Fewer steps, less solvent/reagent waste. | High for high-value products (late-stage pharma). |
| Stepwise Halogenation of a Pyridine Core | Low | High: Requires development of selective reactions. | Higher: More reaction, workup, and purification steps. | High for low-value products or when the specific isomer is unavailable. |
| Using Simpler Dihalogenated Pyridines | Medium | Medium: Still requires one selective functionalization step. | Medium: A compromise between the other two strategies. | A viable middle-ground, but can push complexity to later stages. |
Experimental Protocols & Scale-Up Considerations
Safety & Handling
Based on safety data for structurally similar halogenated pyridines, this compound should be handled with appropriate care.[16][17][18][19][20]
-
Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin.[16][20] Causes skin and serious eye irritation.[16][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[16][17][19]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16][17][20] Store in a tightly closed container in a cool, dry place.[17][18][20]
Representative Protocol: Sequential Suzuki-Miyaura and SNAr Reactions
This protocol is a representative, non-optimized example of how the orthogonal reactivity of the building block can be exploited.
Workflow Diagram
Step 1: Suzuki-Miyaura Coupling at the C5-Iodine Position
-
Reactor Setup: To an appropriately sized, inerted reactor, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq), under a nitrogen or argon atmosphere.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 85 °C) and monitor the reaction progress by HPLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 3-Bromo-2-fluoro-5-arylpyridine, via recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position
-
Reactor Setup: To a clean, inerted reactor, add the 3-Bromo-2-fluoro-5-arylpyridine intermediate from Step 1 (1.0 eq) and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMSO or NMP.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine, R-NH₂) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and monitor for completion.
-
Workup: Cool the reaction mixture and perform an aqueous workup, potentially involving quenching with water and extraction into an organic solvent.
-
Purification: Purify the final product by methods appropriate for its physical properties, such as crystallization or chromatography.
Conclusion and Recommendation
The cost-benefit analysis of this compound is not a simple calculation but a strategic assessment of project goals and constraints.
-
High Initial Cost: The purchase price is significant and may be prohibitive for early-stage discovery or for the synthesis of low-value commodity chemicals.
-
High Synthetic Value: The true value lies in its ability to streamline complex syntheses. It offers a convergent, predictable, and efficient route to highly functionalized pyridine derivatives, saving time, reducing waste, and potentially increasing the overall yield of a multi-step process.
Recommendation: The use of this compound is most justifiable in a scale-up context for the production of high-value final products , such as late-stage pharmaceutical candidates or advanced agrochemicals. In these scenarios, the benefits of de-risking the synthesis, improving the overall yield, and accelerating the development timeline far outweigh the initial material cost. For exploratory research or projects with severe budget constraints, building the scaffold through a longer, more linear sequence may remain the more pragmatic, albeit more labor-intensive, approach.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]
- 6. 3-Bromo-2-chloro-5-iodopyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. Chemscene ChemScene | 3-Bromo-2-fluoro-4-iodopyridine | 5G | CS-0041091 | Fisher Scientific [fishersci.com]
- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. | Semantic Scholar [semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-fluoro-5-iodopyridine
As researchers and developers, our primary focus is often on the synthesis and application of novel compounds like 3-Bromo-2-fluoro-5-iodopyridine. However, our responsibility extends through the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide is structured to provide a clear, scientifically-grounded, and actionable framework for managing waste streams containing this highly substituted halogenated pyridine. The core principle underpinning this entire process is risk mitigation; we do not treat hazardous waste within the laboratory. Instead, we stabilize, contain, and manifest it for removal by certified professionals.
Hazard Assessment and Characterization
Understanding the specific risks associated with this compound is the foundational step for safe handling and disposal. The molecule's structure—a pyridine ring substituted with three different halogens—suggests a high potential for toxicity and environmental persistence. The Safety Data Sheet (SDS) confirms this hazard profile.[1]
This compound is classified as acutely toxic and an irritant.[1] Exposure via inhalation, skin contact, or ingestion can lead to harmful health effects.[1] The combination of these hazards necessitates that all contaminated materials, from residual solids to pipette tips and rinsed glassware, be treated as hazardous waste.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1] |
The Core Principle: Segregation and Professional Disposal
Given its classification as a multi-halogenated, acutely toxic organic compound, this compound falls under strict environmental regulations. In the United States, waste materials containing pyridine are designated with the EPA hazardous waste code D038.[2][3] Furthermore, its high toxicity profile aligns with the characteristics of "Acutely Hazardous Wastes" (P-listed wastes), which have even more stringent disposal requirements.[4][5]
The causality behind our disposal protocol is therefore dictated by these regulations and the chemical's inherent risks. In-lab chemical neutralization is not a recommended practice. Attempting to degrade such a complex halogenated molecule without specialized equipment and validated protocols can lead to uncontrolled exothermic reactions, the release of toxic vapors (e.g., HF, HBr, HI, NOx), or the creation of equally hazardous byproducts.
The only scientifically sound and compliant approach is to collect and segregate this waste for high-temperature incineration by a licensed hazardous waste disposal facility.[6] Incineration at temperatures between 820°C and 1,600°C ensures the complete destruction of the molecule into simpler, less harmful components.[6][7]
Standard Operating Procedure (SOP) for Waste Management
This protocol outlines the step-by-step process from the point of waste generation to its final storage pending collection.
Personal Protective Equipment (PPE)
All handling of this compound, whether in pure form or as waste, must be conducted inside a certified chemical fume hood.[8][9] The required PPE includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for pyridines. Nitrile gloves offer limited protection and should be avoided for prolonged contact.[10]
-
Body Protection: A fully buttoned, flame-resistant lab coat.
Spill Management
Immediate and correct response to a spill is critical.
-
Small Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (>100 mL or outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[11] Do not attempt to clean it up yourself.
-
Waste Collection and Segregation
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams is a significant safety hazard and a compliance violation.
-
Step 1: Designate a Waste Stream. Establish a specific waste stream for "Halogenated Organic Solids" and another for "Halogenated Organic Liquids." this compound waste must not be mixed with non-halogenated waste.[12]
-
Step 2: Collect Solid Waste. All contaminated disposable materials—gloves, weigh boats, pipette tips, absorbent paper—must be placed directly into a clearly labeled, sealable container for solid hazardous waste.
-
Step 3: Collect Liquid Waste. Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible container for liquid hazardous waste. This container must be made of glass or high-density polyethylene (HDPE).
-
Step 4: Handle "Empty" Containers. Because this compound is acutely toxic, containers that held the pure substance are not considered "empty" until they have been triple-rinsed.[4][13]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Each rinseate volume should be approximately 10% of the container's volume.
-
Crucially, collect all three rinsates and dispose of them as halogenated liquid hazardous waste. [4][13]
-
Only after triple-rinsing and defacing the original label can the container be disposed of as non-hazardous waste (e.g., glass recycling).
-
Container Management and Labeling
All waste containers must be:
-
Compatible: Made of material that does not react with the waste.
-
Sealed: Kept tightly closed except when adding waste.[10]
-
Labeled: Affix a hazardous waste label as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
Temporary Storage in the Laboratory
Waste containers must be stored in a designated satellite accumulation area within the lab.[13] This area must:
-
Be under the control of the laboratory personnel.
-
Be clearly marked.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Be located away from heat sources and incompatible materials like strong acids, bases, and oxidizing agents.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for managing waste containing this compound.
Caption: Waste Management Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



